molecular formula C39H62N10O15 B8137587 Angstrom6

Angstrom6

Cat. No.: B8137587
M. Wt: 911.0 g/mol
InChI Key: YUDSEXRLRQZDOS-PJYAFMLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angstrom6 is a useful research compound. Its molecular formula is C39H62N10O15 and its molecular weight is 911.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angstrom6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angstrom6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSEXRLRQZDOS-PJYAFMLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62N10O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: Angstrom6 (A6 Peptide) Mechanism of Action & CD44 Modulation

[1][2]

Executive Summary

Its mechanism is paradoxical yet potent: A6 activates CD44's affinity for Hyaluronic Acid (HA), effectively "locking" the receptor in a high-adhesion state. This hyper-adhesive conformation disrupts the dynamic attach-detach cycles required for cell motility and extravasation, thereby inhibiting metastasis and angiogenesis. This guide dissects the molecular mechanics, signaling cascades, and validation protocols for the A6-CD44 interaction.[2]

Molecular Entity & Structural Basis[3]

Peptide Architecture
  • Sequence: Acetyl-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 (Ac-KPSSPPEE-NH2)[3]

  • Origin: Derived from amino acids 136–143 of the human uPA connecting peptide domain.

  • Structural Homology: A6 shares significant sequence identity with a specific region within the CD44 Link Module (residues 120–127: NASAPPEE ).[2][4]

The "Decoy" Hypothesis vs. Allosteric Modulation

Early hypotheses suggested A6 acted as a decoy. However, structural data indicates an allosteric modulation mechanism. The A6 sequence corresponds to a linker region between two ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

4
  • Mechanism: A6 binds to CD44, likely inducing a conformational shift that mimics the receptor's "active" state.[2][3]

  • Result: This conformational change increases the avidity of CD44 for high-molecular-weight HA, transforming low-affinity transient binding into high-affinity static adhesion.

Mechanism of Action (MOA)

The MOA of Angstrom6 operates on three distinct biological layers:

Receptor Level: Conformational Locking

Under normal conditions, metastatic cells utilize CD44 for "rolling" adhesion—rapidly binding and releasing HA to migrate along the extracellular matrix (ECM).

  • A6 Intervention: A6 binding induces a structural change in CD44 (evidenced by the masking of the DF1485 epitope).[2][3]

  • Effect: This locks CD44 into a high-affinity conformation. The cell becomes "glued" to the local ECM, preventing the cytoskeletal rearrangement necessary for migration.

Signaling Level: The FAK/ERK Axis

Contrary to inhibitors that silence signaling, A6 activates specific pathways to enforce adhesion.

  • FAK Phosphorylation: A6 induces phosphorylation of Focal Adhesion Kinase (FAK) at Tyr397.

  • MEK/ERK Activation: Downstream activation of the MAP kinase pathway (MEK1/2

    
     ERK1/2) occurs.
    
  • Outcome: This signaling cascade promotes the assembly of stable focal adhesions, further anchoring the cell and inhibiting motility.

Functional Level: Metastasis Suppression

By converting dynamic motility into static adhesion, A6 inhibits:

  • Chemotaxis: Directional migration toward chemoattractants.

  • Invasion: Penetration through Matrigel/ECM.

  • Extravasation: The exit of tumor cells from the vasculature into secondary tissues.

Quantitative Efficacy Data

Table 1: A6 Peptide Efficacy Profile in CD44+ Cell Lines

Cell LineTissue OriginIC50 (Migration Inhibition)CD44 Status
SKOV3 Ovarian~10–100 nMHigh
MDA-MB-231 Breast~50–110 nMHigh
B16-F10 Melanoma~100 nMHigh
MCF-7 BreastNo EffectLow/Null

Pathway Visualization

The following diagram illustrates the A6-mediated modulation of CD44, highlighting the transition from dynamic migration to static adhesion.

A6_MechanismA6Angstrom6 (A6 Peptide)CD44_LowCD44 (Low Affinity State)Dynamic BindingA6->CD44_LowBinds AllostericallyCD44_HighCD44 (High Affinity State)Conformational LockCD44_Low->CD44_HighInduces Conformational Change(Epitope Masking)HAHyaluronic Acid (ECM)CD44_High->HAHigh Avidity BindingFAKFAK Phosphorylation(pTyr397)CD44_High->FAKSignaling TriggerAdhesionIncreased Cell Adhesion(Static Anchoring)HA->AdhesionERKMEK/ERK PathwayActivationFAK->ERKERK->AdhesionPromotes Focal Adhesion AssemblyMigrationCell Migration & InvasionAdhesion->MigrationINHIBITS(Prevents Detachment)MetastasisMetastatic DisseminationMigration->MetastasisBlocks

Figure 1: A6 binds CD44, triggering a conformational lock that enhances HA binding and FAK signaling, resulting in static adhesion and inhibition of metastasis.[2][4][5]

Experimental Validation Protocols

To validate the A6 mechanism in a research setting, the following self-validating protocols are recommended.

Protocol 1: CD44-HA Static Adhesion Assay

Objective: Quantify the A6-induced increase in CD44 affinity for Hyaluronic Acid.

  • Coat Plates: Coat 96-well microplates with High Molecular Weight HA (5 mg/mL) overnight at 4°C. Block with 1% BSA.

  • Cell Preparation: Harvest CD44+ cells (e.g., SKOV3). Label with Calcein-AM (fluorescent marker) for 30 min.

  • Treatment: Resuspend cells in adhesion buffer. Treat with A6 peptide (100 nM) or Scrambled Control for 30 min at 37°C.

  • Seeding: Plate

    
     cells/well onto HA-coated plates.
    
  • Incubation: Incubate for exactly 30 minutes at 37°C.

  • Wash: Gently wash wells 3x with PBS to remove non-adherent cells.

  • Quantification: Measure fluorescence (Ex/Em 485/520 nm).

  • Validation:

    • Positive Control: PMA (known CD44 activator).

    • Negative Control: Anti-CD44 blocking antibody (e.g., Hermes-1).

    • Expected Result: A6 treatment should increase fluorescence (adhesion) by >50% compared to control.

Protocol 2: Transwell Migration Assay (Boyden Chamber)

Objective: Demonstrate that increased adhesion translates to reduced migration.

  • Setup: Use 8.0 µm pore size transwell inserts. Coat undersides with Fibronectin or HA.

  • Seeding: Seed

    
     cells in serum-free media in the upper chamber.
    
  • Treatment: Add A6 peptide (0, 10, 100, 1000 nM) to both upper and lower chambers.

  • Chemoattractant: Add 10% FBS-supplemented media to the lower chamber.

  • Incubation: 12–24 hours at 37°C.

  • Analysis: Swab non-migrating cells from the top. Fix and stain migrating cells (Crystal Violet). Count 5 random fields.

  • Causality Check: Perform parallel assay with CD44-null cells (e.g., MCF-7). A6 should have no effect , confirming CD44 dependency.

Protocol 3: Immunoblotting for Conformational Change

Objective: Detect A6-induced structural shifts using epitope-specific antibodies.

  • Treatment: Treat CD44+ cells with A6 (100 nM) for 1 hour.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • IP/Western:

    • Set A: Immunoprecipitate with mAb DF1485 (epitope sensitive to conformation).

    • Set B: Immunoprecipitate with mAb IM7 (epitope insensitive to conformation).

  • Readout: A6 binding should significantly reduce DF1485 pulldown efficiency compared to control, while IM7 levels remain constant. This confirms A6 alters the specific surface epitope of CD44.

References

  • Finlayson, M. (2015).[6] "Modulation of CD44 Activity by A6-Peptide." Frontiers in Immunology. Link

  • Piotrowicz, R.S., et al. (2011). "A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation, and Inhibits the Migration and Metastasis of CD44-Expressing Cells."[7][4][5] Molecular Cancer Therapeutics. Link

  • Mazar, A.P., et al. (2003). "A urokinase-derived peptide (A6) increases survival of mice bearing orthotopically grown prostate cancer and reduces lymph node metastasis."[3] American Journal of Pathology.[3] Link

  • Misra, S., et al. (2011). "Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer." Physiological Reviews. Link

An In-Depth Technical Guide to the Angstrom6 Peptide (Ac-KPSSPPEE-NH2): Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of oncology and drug development is continually evolving, with a constant search for novel therapeutic agents that offer high specificity and minimal off-target effects. Among the promising candidates are peptide-based therapeutics, which can mimic or disrupt protein-protein interactions with high precision. This guide focuses on the Angstrom6 (A6) peptide, a synthetic eight-amino-acid peptide with the sequence Ac-KPSSPPEE-NH2. Derived from the connecting peptide of the human urokinase-type plasminogen activator (uPA), the A6 peptide has emerged as a modulator of the cell surface receptor CD44, playing a critical role in cancer cell migration, invasion, and metastasis. This document provides a comprehensive technical overview of the A6 peptide, from its structural attributes and synthesis to its mechanism of action and clinical development, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

The Genesis and Rationale of Angstrom6 (A6) Peptide

The A6 peptide is a capped, eight L-amino acid peptide with the sequence Ac-KPSSPPEE-NH2. It is derived from the biologically active connecting peptide domain of the human serine protease, urokinase plasminogen activator (uPA)[1]. The rationale for its development stems from the well-established role of the uPA system in tumor progression. The uPA, upon binding to its receptor (uPAR), initiates a proteolytic cascade that facilitates extracellular matrix degradation, a crucial step in tumor cell invasion and metastasis[1]. While A6 is derived from uPA, it is important to note that it does not bind to the uPA receptor (uPAR) or interfere with the uPA/uPAR interaction[1]. Instead, its therapeutic potential lies in its ability to interact with an alternative, yet equally critical, player in cancer progression: the cell surface receptor CD44.

Physicochemical Properties and Structural Attributes

The primary structure of the A6 peptide is defined by its amino acid sequence: Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu. The peptide is N-terminally acetylated (Ac) and C-terminally amidated (NH2), modifications that enhance its stability against enzymatic degradation by exopeptidases, thereby increasing its in vivo half-life.

PropertyValueSource
Sequence Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2[1]
Molecular Formula C39H63N9O15Calculated
Molecular Weight 913.97 g/mol Calculated
N-terminus Acetylated[1]
C-terminus Amidated[1]

While a high-resolution three-dimensional structure of Ac-KPSSPPEE-NH2 determined by methods such as NMR spectroscopy or X-ray crystallography is not publicly available in detail, the high proline content suggests a relatively rigid and constrained conformation, which may be crucial for its specific interaction with its biological target.

Structural Analysis Methodology: A Proposed Protocol for NMR Spectroscopy

For researchers aiming to elucidate the solution structure of Ac-KPSSPPEE-NH2, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments would be the method of choice. The following outlines a general but robust protocol.

Experimental Protocol: 2D NMR for Structural Elucidation of Ac-KPSSPPEE-NH2

  • Sample Preparation:

    • Dissolve 1-5 mg of lyophilized Ac-KPSSPPEE-NH2 in 500 µL of a 90% H2O/10% D2O solvent system. The use of D2O provides a lock signal for the NMR spectrometer.

    • Adjust the pH of the sample to a physiological range (e.g., pH 6.0-7.0) using dilute HCl or NaOH to mimic biological conditions.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature (e.g., 298 K).

    • TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues. A mixing time of 80 ms is typically a good starting point.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation. Mixing times of 150-300 ms are recommended.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily within the same residue.

    • HSQC (Heteronuclear Single Quantum Coherence): If 13C and/or 15N labeled peptide is available, this experiment correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Also for labeled samples, this experiment identifies longer-range (2-3 bond) correlations between protons and carbons, further assisting in assignment and confirming the peptide sequence.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment of all protons using the combination of TOCSY and NOESY spectra, following the standard Wüthrich methodology.

    • Identify and quantify NOE cross-peaks to generate inter-proton distance restraints.

    • Use software such as CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental restraints.

    • Validate the final ensemble of structures using programs like PROCHECK-NMR to assess their geometric quality.

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_structure Structure Calculation & Validation Synthesis Solid-Phase Synthesis Purification RP-HPLC Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization SamplePrep Sample Preparation Characterization->SamplePrep DataAcquisition 2D NMR Data Acquisition (TOCSY, NOESY, COSY) SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Assignment Resonance Assignment DataProcessing->Assignment Restraints Generate Distance Restraints Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation FinalStructure Final Structure Ensemble Validation->FinalStructure

Caption: Workflow for the structural elucidation of Ac-KPSSPPEE-NH2 using NMR.

Chemical Synthesis and Purification

The A6 peptide is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc Solid-Phase Synthesis of Ac-KPSSPPEE-NH2

  • Resin Selection and Preparation:

    • Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Glu(OtBu), Pro, Pro, Ser(tBu), Ser(tBu), Pro, Lys(Boc)). Ensure appropriate side-chain protecting groups (OtBu for Glutamic acid, tBu for Serine, and Boc for Lysine) are used.

  • N-terminal Acetylation:

    • After the final amino acid has been coupled and its Fmoc group removed, acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

    • Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating the resin with a cleavage cocktail. A common cocktail for this peptide would be Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. The reaction is typically carried out for 2-3 hours at room temperature.

  • Purification and Characterization:

    • Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm its identity and purity by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • Lyophilize the pure fractions to obtain the final Ac-KPSSPPEE-NH2 peptide as a white powder.

SPPS_Cycle Start Start with Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Repeat->Acetylation No Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Pure Ac-KPSSPPEE-NH2 Purification->FinalProduct

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis for Ac-KPSSPPEE-NH2.

Mechanism of Action: Targeting the CD44 Signaling Axis

The primary mechanism of action of the A6 peptide involves its interaction with the cell surface glycoprotein CD44[1]. CD44 is a multifaceted receptor involved in cell-cell and cell-matrix interactions, and its expression is often upregulated in cancer cells, correlating with poor prognosis[2].

The A6 Peptide-CD44 Interaction

Immunoprecipitation and cross-linking studies have demonstrated that a biotin-tagged A6 peptide directly binds to CD44 on the surface of cancer cells[2]. This interaction is specific, as the binding of A6 alters the conformation of CD44, making it unrecognizable by a specific monoclonal antibody[2]. However, it is noteworthy that one study using a recombinant, non-glycosylated fragment of human CD44 did not observe direct binding by NMR spectroscopy. This suggests that the interaction may be dependent on the native conformation and/or post-translational modifications, such as glycosylation, of the full-length CD44 receptor in a cellular context[3]. N- and O-glycosylation of CD44 are known to regulate its binding to its natural ligand, hyaluronic acid (HA), and other interacting partners[3].

Modulation of CD44 Function

Instead of acting as a competitive antagonist for the binding of HA, the A6 peptide appears to function as a modulator of CD44 activity. In fact, A6 potentiates the CD44-dependent adhesion of cancer cells to hyaluronic acid[2]. This seemingly counterintuitive effect is believed to "tether" the cancer cells, thereby inhibiting their motility and migration[1].

Downstream Signaling Consequences

The binding of A6 to CD44 triggers downstream signaling events that are consistent with an "activated" state of the receptor, yet result in an anti-migratory phenotype. Specifically, A6 has been shown to induce the phosphorylation of Focal Adhesion Kinase (FAK) and Mitogen-activated protein kinase kinase (MEK), key components of signaling pathways that regulate cell adhesion, migration, and proliferation[2]. The sustained activation of these pathways by A6 may lead to a desensitization of the migratory machinery of the cancer cell.

A6_Mechanism A6 A6 Peptide (Ac-KPSSPPEE-NH2) CD44 CD44 Receptor A6->CD44 Binds & Modulates HA Hyaluronic Acid (HA) CD44->HA Potentiates Adhesion to FAK FAK CD44->FAK Induces Phosphorylation MEK MEK CD44->MEK Induces Phosphorylation ECM Extracellular Matrix HA->ECM Adhesion Increased Cell Adhesion (Tethering) FAK->Adhesion MEK->Adhesion Migration Inhibition of Cell Migration & Invasion Adhesion->Migration

Caption: Proposed mechanism of action of the A6 peptide via CD44 modulation.

Preclinical Efficacy

The anti-cancer activity of the A6 peptide has been evaluated in various preclinical models, demonstrating its potential to inhibit tumor cell migration and metastasis.

In Vitro Anti-migratory Activity

In vitro studies have shown that the A6 peptide inhibits the migration of a range of CD44-expressing cancer cell lines, including ovarian and breast cancer cells, with IC50 values in the nanomolar range (5 to 110 nmol/L)[2]. This inhibitory effect correlates with the level of CD44 expression, as cell lines with low or no CD44 expression are refractory to the effects of A6[2].

Cell LineCancer TypeCD44 ExpressionA6 IC50 for Migration Inhibition (nmol/L)Source
OVCAR8OvarianHigh10 - 100[2]
OVCAR3OvarianHigh10 - 100[2]
ES2OvarianModerate10 - 100[2]
IGROV-1OvarianHigh10 - 100[2]
MDA-MB-468BreastHigh10 - 100[2]
MDA-MB-361BreastHigh10 - 100[2]
In Vivo Anti-metastatic Activity

The in vivo efficacy of A6 has been demonstrated in a murine model of experimental metastasis. In this model, intravenous injection of B16-F10 melanoma cells, which express CD44, leads to the formation of lung metastases. Treatment with A6 (100 mg/kg, administered subcutaneously twice daily) resulted in a significant 50% reduction in the number of lung foci compared to vehicle-treated controls[2]. These findings suggest that A6 can inhibit the extravasation and/or colonization steps of the metastatic cascade.

Clinical Development

The promising preclinical data for the A6 peptide led to its evaluation in clinical trials for various cancer indications.

Phase 1 Clinical Trial

A Phase 1 clinical trial of A6 was conducted in patients with advanced gynecologic cancers to determine its safety, tolerability, maximum feasible dose (MFD), and pharmacokinetics[4]. In this study, A6 was administered daily via subcutaneous injection in a dose-escalation manner. The trial enrolled sixteen patients, and the results demonstrated that A6 was well-tolerated at all dose levels, with no dose-limiting toxicities observed[4]. The most common adverse events were mild to moderate injection site reactions[4]. Pharmacokinetic analysis revealed a half-life of approximately 2 hours, with peak plasma levels reached 1-2 hours after administration[4]. While the primary objective was safety, some preliminary signs of anti-tumor activity were observed, including stable disease in five patients and a confirmed cancer antigen (CA)-125 response in one patient[4].

Phase 2 Clinical Trial

Based on the favorable safety profile and preliminary efficacy signals from the Phase 1 trial, a Phase 2 clinical trial was initiated to evaluate the efficacy of A6 in patients with Chronic Lymphocytic Leukemia (CLL)[5]. The rationale for this indication is supported by findings that A6 can be directly cytotoxic to B-lymphocytes from CLL patients that express the ZAP-70 kinase[1]. As of the writing of this guide, detailed results from this Phase 2 trial have not been widely published in peer-reviewed literature.

Future Perspectives and Conclusion

The Angstrom6 peptide represents a novel approach to cancer therapy by targeting and modulating the function of the CD44 receptor. Its unique mechanism of action, which involves potentiating cell adhesion to "tether" cancer cells and inhibit their migration, distinguishes it from conventional cytotoxic agents. The favorable safety profile observed in clinical trials makes it an attractive candidate for long-term or maintenance therapy to prevent tumor recurrence.

Further research is warranted to fully elucidate the three-dimensional structure of the A6 peptide and its complex with CD44, which will provide a deeper understanding of their interaction and facilitate the design of more potent and specific second-generation molecules. Additionally, the publication of detailed results from the Phase 2 clinical trial in CLL is eagerly awaited to further define the clinical utility of this promising peptide therapeutic.

References

  • Finlayson, M. (2015). Modulation of CD44 Activity by A6-Peptide. Frontiers in Immunology, 6, 135. [Link]

  • Doherty, J. R., et al. (2011). A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells. Molecular Cancer Therapeutics, 10(11), 2072-2082. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from a generic chemical synthesis resource.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from a chemical supplier's technical guide.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from a commercial structural biology service provider.
  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. (2013). Journal of Visualized Experiments, (82), e50868. [Link]

  • Angstrom Pharmaceuticals Announces The Activation Of A Phase 2 Clinical Trial Evaluating A6 In Patients With Chronic Lymphocytic Leukemia (CLL). (2014). BioSpace. [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (2010). Contemporary Clinical Trials, 31(5), 463-471. [Link]

  • Berkenblit, A., et al. (2005). A6, a urokinase plasminogen activator (uPA)-derived peptide in patients with advanced gynecologic cancer: a phase I trial. Gynecologic Oncology, 98(2), 247-253. [Link]

  • Phase I and II Study of Auranofin in Chronic Lymphocytic Leukemia (CLL). (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation, and Inhibits the Migration and metastasis of CD44-Expressing Cells. (2011). Molecular Cancer Therapeutics, 10(11), 2072-2082. [Link]

  • CD44 Glycosylation as a Therapeutic Target in Oncology. (2022). Frontiers in Oncology, 12, 836334. [Link]

Sources

Angstrom6 (A6) and CD44: Molecular Mechanics and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Angstrom6 (A6 Peptide) Interaction with CD44 Surface Receptor Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Drug Development Scientists

Executive Summary: The Adhesion-Migration Paradox

Angstrom6 (also known as A6 or Å6 ) is an 8-amino acid capped peptide (Ac-KPSSPPEE-NH2 ) derived from the connecting peptide region of the urokinase plasminogen activator (uPA).[1][2] Unlike traditional uPA-derived ligands, Angstrom6 does not bind the uPA receptor (uPAR).[2][3] Instead, it acts as a specific ligand for the CD44 surface receptor , a transmembrane glycoprotein critical for cell-matrix adhesion and tumor progression.

The Core Mechanism: Angstrom6 functions as a CD44 agonist that paradoxically inhibits tumor metastasis.[2][3][4] By binding to the CD44 extracellular domain, Angstrom6 induces a conformational change that increases the receptor's affinity for Hyaluronic Acid (HA). This hyper-activation of cell adhesion effectively "locks" the cell in place, preventing the detachment required for migration and metastasis. This guide details the interaction mechanics, downstream signaling, and self-validating protocols for quantifying this effect.

Molecular Mechanism of Action
2.1 The Binding Interface & Conformational Shift

Angstrom6 binds directly to the extracellular domain of CD44. This interaction is evidenced by the "epitope masking" phenomenon:

  • Resting State: CD44 is accessible to monoclonal antibodies (e.g., DF1485).[5]

  • A6-Bound State: The binding of Angstrom6 alters the tertiary structure of CD44, rendering the DF1485 epitope inaccessible without displacing the antibody through direct competition. This confirms an allosteric conformational shift rather than simple competitive inhibition.

2.2 Signal Transduction Pathway

The structural shift in CD44 triggers intracellular signaling cascades typically associated with integrin activation.

  • FAK Activation: Angstrom6 binding induces autophosphorylation of Focal Adhesion Kinase (FAK) at Tyr397 .

  • MAPK/ERK Cascade: Downstream phosphorylation of MEK and ERK1/2 occurs, promoting cell survival but, critically, reinforcing focal adhesions.

  • Functional Outcome: Enhanced CD44-HA binding strength increases cellular "grip" on the extracellular matrix (ECM), reducing chemotactic migration velocity.

2.3 Visualization: Signaling & Functional Pathway

Angstrom6_CD44_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm A6 Angstrom6 (A6 Peptide) (Ac-KPSSPPEE-NH2) CD44_Resting CD44 Receptor (Low Affinity State) A6->CD44_Resting Binds Extracellular Domain HA Hyaluronic Acid (HA) (ECM Ligand) CD44_Active CD44 Receptor (High Affinity Conformation) HA->CD44_Active Enhanced Binding Affinity CD44_Resting->CD44_Active Allosteric Conformational Change FAK FAK Phosphorylation (pTyr397) CD44_Active->FAK Signal Transduction ERK MEK/ERK Pathway Activation FAK->ERK Adhesion Focal Adhesion Stabilization ERK->Adhesion Migration Cell Migration & Metastasis Adhesion->Migration INHIBITION (Prevents Detachment)

Figure 1: The Angstrom6 mechanism of action.[6] Binding induces a CD44 conformational change that enhances HA adhesion, triggering FAK signaling and mechanically inhibiting cell migration.[6]

Experimental Validation Protocols

To validate Angstrom6 activity in your specific model, use the following self-validating protocols.

Protocol A: Verification of Physical Interaction (Chemical Cross-linking Co-IP)

Objective: Prove direct binding of A6 to CD44.[1][3] Because A6 is a small peptide (~880 Da), standard Co-IP may fail due to weak retention. Chemical cross-linking is mandatory .

Reagents:

  • Biotinylated A6 peptide (Bio-A6).

  • Cross-linker: BS3 (Bis[sulfosuccinimidyl] suberate), water-soluble, non-cleavable.

  • CD44+ Cell Line (e.g., SKOV3).[3][5]

  • Anti-CD44 Antibody (e.g., Hermes-1 or IM7).

Workflow:

  • Incubation: Incubate

    
     SKOV3 cells with 10 µM Bio-A6 in PBS (pH 7.4) for 1 hour at 4°C. Cold temperature prevents internalization.
    
  • Cross-linking: Add BS3 (final conc. 2 mM) and incubate for 30 mins at RT.

  • Quenching: Stop reaction with 20 mM Tris-HCl (pH 7.5) for 15 mins.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Add Anti-CD44 antibody to lysate (overnight, 4°C).

    • Capture with Protein G Sepharose beads.

  • Detection: Run SDS-PAGE. Blot with Streptavidin-HRP to detect the Bio-A6 attached to the pulled-down CD44.

    • Control: Perform parallel IP with Isotype IgG.

Protocol B: Functional Potency (Boyden Chamber Migration Assay)

Objective: Quantify the inhibition of chemotaxis.[5]

  • Preparation: Starve CD44+ cells (e.g., MDA-MB-231) in serum-free media for 12 hours.

  • Treatment: Pre-incubate cells with Angstrom6 (0, 10, 100 nM) for 30 mins.

  • Seeding: Plate

    
     cells in the upper chamber of a Transwell insert (8 µm pore size).
    
  • Chemoattractant: Fill lower chamber with media + 10% FBS (or specific growth factor like VEGF).

  • Migration: Incubate for 6–12 hours at 37°C.

  • Quantification: Wipe non-migrated cells from top surface. Fix and stain migrated cells (Crystal Violet). Count 5 random fields.

    • Validation Check: Migration inhibition should be dose-dependent and absent in CD44-negative cell lines (e.g., OVCAR-5).

Protocol C: Visualization of Experimental Logic

A6_Validation_Workflow Start Start: CD44+ Cells Step1 Incubate w/ Bio-A6 (4°C, 1 hr) Start->Step1 Step2 Cross-link w/ BS3 (Stabilize Interaction) Step1->Step2 Step3 IP: Anti-CD44 Ab Step2->Step3 Step4 WB: Streptavidin-HRP Step3->Step4 Result_Pos Band at ~90kDa (CD44 + A6) Step4->Result_Pos Specific Binding Result_Neg No Band (No Interaction) Step4->Result_Neg Isotype Control

Figure 2: Workflow for verifying Angstrom6-CD44 physical interaction via cross-linking Co-IP.

Data Summary: Efficacy Profile

The following table summarizes the inhibitory concentration (IC50) of Angstrom6 across various cell lines, demonstrating the correlation between CD44 expression and drug efficacy.

Cell LineTissue OriginCD44 StatusAngstrom6 IC50 (Migration)Response Type
SKOV3 OvarianHigh~10 nMSensitive
MDA-MB-231 BreastHigh~50 nMSensitive
B16-F10 MelanomaHigh~100 nMSensitive
OVCAR-5 OvarianNull/Low> 10 µMResistant
HUVEC EndothelialModerate~100 nMSensitive (Anti-angiogenic)

Note: The efficacy in HUVEC cells suggests Angstrom6 also inhibits angiogenesis, likely by disrupting the CD44-VEGFR2 crosstalk.

References
  • Piotrowicz, R. S., et al. (2011). "A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells."[7] Molecular Cancer Therapeutics, 10(11), 2072–2082. [Link]

  • Finlayson, M. (2015). "Modulation of CD44 Activity by A6-Peptide."[2] Frontiers in Immunology, 6, 135.[2] [Link]

  • Angstrom Pharmaceuticals. "A6 Peptide Mechanism of Action."[6][7] Pipeline Overview. [Link] (Note: Verify current corporate landing page status).

  • Orian-Rousseau, V. (2015). "CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis." Frontiers in Immunology, 6, 154. [Link]

Sources

Angstrom6 (A6 Peptide): A CD44-Modulating Agent for Suppressing Tumor Metastasis

[1][2][3][4][5]

Executive Summary

Angstrom6 (also known as A6 peptide or Å6) is an 8-amino acid capped peptide (Ac-KPSSPPEE-NH2) derived from the non-catalytic connecting peptide domain of human urokinase plasminogen activator (uPA). Unlike traditional uPA pathway inhibitors that target the catalytic activity of uPA or its binding to uPAR, Angstrom6 functions through a distinct allosteric mechanism involving CD44 .

By binding to CD44, Angstrom6 modulates receptor conformation, enhancing cell adhesion to hyaluronan (HA) and triggering signal transduction pathways (FAK/MEK/ERK) that paradoxically suppress cellular motility.[1] This guide details the mechanistic rationale, validated experimental protocols, and data interpretation frameworks for utilizing Angstrom6 to inhibit tumor cell invasion and migration.

Mechanistic Foundation: The CD44 Modulation Axis[6]

The Target: CD44, Not uPAR

While derived from uPA, Angstrom6 does not bind to the uPA receptor (uPAR) nor does it interfere with the uPA-uPAR interaction.[2][3] Its primary target is CD44 , a transmembrane glycoprotein and the principal receptor for hyaluronan (HA).[2]

Mechanism of Action: The "Adhesion-Migration" Switch

Tumor cell migration requires a dynamic cycle of adhesion formation and disassembly (turnover). Angstrom6 disrupts this cycle by locking CD44 into a high-affinity state for HA.

  • Adhesion Enhancement: Angstrom6 binding induces a conformational change in CD44, significantly increasing its affinity for HA.

  • Migration Inhibition: By stabilizing cell-matrix adhesions, the peptide prevents the necessary detachment of the trailing edge of the cell, effectively "anchoring" the tumor cell and halting migration.

  • Signaling Cascade: This interaction triggers phosphorylation of Focal Adhesion Kinase (FAK) and MEK/ERK, which in this specific context serves as a "stop" signal rather than a proliferative one.

Signaling Pathway Visualization

A6_Mechanismnode_a6Angstrom6 (A6 Peptide)node_cd44CD44 Receptor(Cell Surface)node_a6->node_cd44Binds Allostericallynode_confConformational Change(High Affinity State)node_cd44->node_confInducesnode_haHyaluronan (HA)(Extracellular Matrix)node_ha->node_cd44Ligand Bindingnode_fakFAK Phosphorylationnode_conf->node_fakActivates Signalingnode_adhesionIncreased Cell-MatrixAdhesionnode_conf->node_adhesionStabilizesnode_motilityInhibition ofCell Motility/Invasionnode_adhesion->node_motilityPrevents Detachment

Figure 1: Angstrom6 Mechanism of Action. The peptide binds CD44, locking it into a high-affinity conformation that increases adhesion to HA, thereby preventing the cytoskeletal disassembly required for migration.

Experimental Validation: In Vitro Protocols

To evaluate Angstrom6 activity, researchers must utilize assays that distinguish between cytotoxicity and anti-migratory effects. A6 is generally non-cytotoxic; therefore, reduction in invasion counts reflects true motility inhibition.

Protocol A: Transwell (Boyden Chamber) Invasion Assay

This is the gold standard for quantifying the inhibition of invasion through an extracellular matrix (ECM).

Materials:

  • Cell Lines: OVCAR-3, SKOV-3 (Ovarian), MDA-MB-231 (Breast).

  • Reagent: Angstrom6 (A6 peptide), dissolved in PBS or sterile water.

  • Matrix: Matrigel® (Growth Factor Reduced).

  • Chambers: 8.0 µm pore size Transwell inserts.

Step-by-Step Methodology:

  • Preparation: Starve cells in serum-free media for 24 hours prior to the assay to synchronize the cell cycle.

  • Coating: Coat the upper surface of the Transwell membrane with Matrigel (1 mg/mL) and incubate at 37°C for 4 hours to polymerize.

  • Treatment: Pre-incubate harvested cells (5 x 10^4 cells/mL) with Angstrom6 at graded concentrations (e.g., 10 nM, 100 nM, 1 µM) for 30 minutes at 37°C.

  • Seeding: Add 100 µL of the cell/drug suspension to the upper chamber .

  • Chemoattractant: Add 600 µL of media containing 10% FBS (or specific chemoattractant like EGF) to the lower chamber .

  • Incubation: Incubate for 24–48 hours at 37°C in 5% CO2.

  • Fixation & Staining:

    • Remove non-invading cells from the upper surface using a cotton swab.

    • Fix invading cells on the lower surface with 4% paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet or DAPI.

  • Quantification: Image 5 random fields per insert at 20x magnification. Count cells using ImageJ software.

Protocol B: Wound Healing (Scratch) Assay

Used to visualize 2D migration inhibition in real-time.

Methodology:

  • Confluence: Grow cells to 90-100% confluence in a 6-well plate.

  • Wounding: Create a scratch using a sterile P200 pipette tip. Ensure consistent width.

  • Wash: Gently wash with PBS to remove debris.

  • Treatment: Add media containing 1% FBS (low serum prevents proliferation from confounding migration results) plus Angstrom6 (100 nM - 1 µM).

  • Imaging: Capture images at T=0, T=12h, and T=24h.

  • Analysis: Calculate the percentage of wound closure:

    
    
    
Experimental Workflow Visualization

Workflowcluster_0Preparationcluster_1Treatmentcluster_2Analysisnode_starveSerum Starvation(24h)node_preincPre-incubate Cellswith Angstrom6(30 min)node_starve->node_preincnode_coatCoat Transwell(Matrigel)node_seedSeed intoUpper Chambernode_coat->node_seednode_preinc->node_seednode_migMigration/Invasion(24-48h)node_seed->node_mignode_stainFix & Stain(Crystal Violet)node_mig->node_stainnode_countQuantify(ImageJ)node_stain->node_count

Figure 2: Workflow for Transwell Invasion Assay utilizing Angstrom6.

Data Interpretation & Efficacy Benchmarks

When analyzing results, Angstrom6 typically displays a bell-shaped or plateauing dose-response curve. It is potent at nanomolar concentrations.

Table 1: Representative IC50 Values for Migration Inhibition

Cell LineTissue OriginIC50 (Migration)CD44 StatusReference
SKOV-3 Ovarian~10 - 50 nMHigh[1, 2]
MDA-MB-231 Breast~100 nMHigh[3]
U87-MG Glioblastoma~50 nMHigh[4]
B16-F10 Melanoma~100 nMHigh[1]

Note: Efficacy correlates strongly with CD44 surface expression levels. Cells with low CD44 expression are generally resistant to Angstrom6.

In Vivo Validation & Clinical Context

Preclinical Models

To validate findings in vivo, the B16-F10 Lung Colonization Model is recommended.

  • Protocol: Tail vein injection of B16-F10 melanoma cells into C57BL/6 mice.

  • Treatment: Angstrom6 administered subcutaneously (s.c.) or intraperitoneally (i.p.) at 100 mg/kg , twice daily.

  • Endpoint: Sacrifice mice at Day 14; count black metastatic nodules on lung surface.

  • Expected Outcome: >50% reduction in lung metastases compared to vehicle control.

Clinical Status

Angstrom6 has progressed through Phase 1 and Phase 2 clinical trials (e.g., for ovarian cancer).[4]

  • Safety: Excellent safety profile; no dose-limiting toxicities observed in Phase 1.[2][3][4]

  • Pharmacokinetics: Short half-life (~2 hours), necessitating continuous or frequent dosing (e.g., twice daily s.c.).

References

  • Finlayson, M. (2015). "Modulation of CD44 Activity by A6-Peptide." Frontiers in Immunology, 6:135. Link

  • Berkenblit, A., et al. (2005).[4] "A6, a urokinase plasminogen activator (uPA)-derived peptide in patients with advanced gynecologic cancer: a phase I trial." Gynecologic Oncology, 99(1):50-57. Link

  • Piotrowicz, R.S., et al. (2011). "A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells."[5][1][6] Molecular Cancer Therapeutics, 10(11):2072-2082. Link

  • Lis, C.G., et al. (2011). "Antitumor activity of the A6 peptide in murine tumor models." Investigational New Drugs, 29:1064. Link

Angstrom6 (A6 Peptide): Modulation of CD44-Mediated FAK and MEK Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Angstrom6 (experimentally known as the A6 peptide or Å6 ) represents a distinct class of anti-metastatic agents that function not by inhibiting kinase activity directly, but by modulating the conformational state of the CD44 receptor.[1] Derived from the connecting peptide region of the urokinase plasminogen activator (uPA), Angstrom6 exhibits a counter-intuitive mechanism of action: it induces the phosphorylation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase Kinase (MEK).

This guide delineates the technical basis of this modulation. Unlike standard kinase inhibitors that silence signaling, Angstrom6 acts as a CD44 agonist regarding adhesion. By enhancing FAK and MEK phosphorylation, it locks cells into a high-adhesion state, preventing the focal adhesion turnover necessary for motility and metastasis. This document provides the mechanistic logic, validated experimental protocols, and data interpretation frameworks required to evaluate Angstrom6 in preclinical settings.

Part 1: Mechanistic Foundation

The CD44-uPA Axis

Angstrom6 is an 8-amino acid capped peptide (Ac-KPSSPPEE-NH₂ ). It binds to the hyaluronan (HA)-binding domain of the CD44 receptor.

  • Target: CD44 (Cluster of Differentiation 44), specifically the extracellular link domain.

  • Binding Kinetics: Angstrom6 binds CD44 with nanomolar affinity, inducing a conformational change that enhances the receptor's affinity for Hyaluronic Acid (HA).

The Phosphorylation Paradox: "Stick to Stop"

In canonical drug discovery, FAK/MEK phosphorylation is often viewed as a pro-survival/pro-migration signal to be inhibited. Angstrom6 operates on a different biological logic: Hyper-adhesion .

  • FAK Modulation: Angstrom6 binding to CD44 triggers the recruitment of FAK to focal adhesions. This leads to autophosphorylation at Tyr397 , followed by Src-mediated phosphorylation at Tyr576/577 and Tyr925 .

  • MEK Activation: The signal propagates downstream to MEK (phosphorylated at Ser217/221 ).

  • Phenotypic Outcome: Instead of promoting motility, this sustained phosphorylation strengthens the cytoskeletal linkage to the extracellular matrix (ECM). The cell becomes "glued" to the substrate, inhibiting the dynamic assembly/disassembly cycles required for ameboid or mesenchymal migration.

Pathway Visualization

Angstrom6_Mechanism cluster_Signaling Intracellular Signaling A6 Angstrom6 (A6 Peptide) CD44_Inactive CD44 (Low Affinity) A6->CD44_Inactive Binds CD44_Active CD44 (High Affinity Conformation) CD44_Inactive->CD44_Active Conformational Change HA Hyaluronic Acid (ECM) CD44_Active->HA Enhanced Binding FAK FAK Recruitment CD44_Active->FAK Recruits pFAK p-FAK (Y397, Y576, Y925) FAK->pFAK Autophosphorylation pMEK p-MEK (S217/221) pFAK->pMEK Activates Src Src Kinase Src->pFAK Phosphorylates Y576/925 Actin Actin Cytoskeleton Stabilization pMEK->Actin Signaling Outcome INHIBITION of Migration (Hyper-Adhesion) Actin->Outcome Prevents Turnover

Figure 1: Mechanism of Action. Angstrom6 binds CD44, inducing a high-affinity state that triggers FAK/MEK phosphorylation, resulting in cytoskeletal stabilization and inhibition of metastasis.[1][2][3]

Part 2: Experimental Protocols

To validate Angstrom6 activity, researchers must demonstrate concurrent increased adhesion and decreased migration , correlated with increased p-FAK/p-MEK .

Reagent Preparation
  • Peptide: Angstrom6 (Ac-KPSSPPEE-NH₂).[4]

  • Vehicle: Sterile PBS or Saline.

  • Storage: Lyophilized powder at -20°C. Reconstituted solution is stable at 4°C for <1 week.

  • Working Concentration: 10 nM – 100 nM (Biphasic response is possible; do not exceed 1 µM without controls).

Protocol A: CD44-Mediated Adhesion Assay

Objective: Quantify the "Stop Signal" capability of Angstrom6.

  • Coating: Coat 96-well plates with Hyaluronic Acid (HA) (1 mg/mL) overnight at 4°C. Block with 1% BSA for 1 hour.

  • Cell Prep: Detach CD44+ cells (e.g., SKOV3, MDA-MB-231) using non-enzymatic dissociation solution (enzyme-free is critical to preserve CD44).

  • Treatment: Resuspend cells (5 × 10⁵ cells/mL) in serum-free medium containing Angstrom6 (10, 100, 1000 nM) or Vehicle. Incubate in suspension for 30 min at 37°C to allow peptide binding.

  • Seeding: Plate cells onto HA-coated wells. Incubate for 30–60 minutes at 37°C.

  • Wash: Gently wash wells 3x with PBS to remove non-adherent cells.

  • Quantification: Fix with 4% paraformaldehyde, stain with Crystal Violet, solubilize, and read OD at 590 nm.

    • Validation Criteria: Angstrom6 treated wells should show 1.5x to 3x higher OD than control (indicating increased adhesion).

Protocol B: Phospho-Specific Western Blotting

Objective: Confirm Mechanism of Action via p-FAK and p-MEK induction.

  • Starvation: Serum-starve CD44+ cells overnight (0.5% FBS) to reduce basal kinase activity.

  • Induction: Treat cells with 100 nM Angstrom6 for 15, 30, and 60 minutes .

    • Control: Vehicle (PBS) and Scrambled Peptide.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails 2 & 3 (Sigma) and Sodium Orthovanadate (1 mM).

  • Immunoblotting Targets:

    • Primary 1: p-FAK (Tyr397) [Clone D20B1] - Autophosphorylation site.

    • Primary 2: p-FAK (Tyr925) - Src-dependent site.

    • Primary 3: p-MEK1/2 (Ser217/221).

    • Loading Control: Total FAK, Total MEK, GAPDH.

  • Analysis: Normalize Phospho-signal to Total-protein signal.

    • Expectation: A distinct increase in phosphorylation at 30-60 minutes compared to baseline.

Experimental Workflow Diagram

Experimental_Workflow cluster_Prep Preparation cluster_Readout Dual Readout Cells CD44+ Cells (Serum Starved) Treat Treat with Angstrom6 (100nM) Cells->Treat Lyse Lysis & Western Blot Treat->Lyse Time: 30-60m Adhesion Adhesion Assay (HA Coated Plate) Treat->Adhesion Time: 60m Results Data Correlation Lyse->Results Increased p-FAK/p-MEK Adhesion->Results Increased Adhesion

Figure 2: Experimental workflow for validating Angstrom6 activity. Parallel assays correlate biochemical signaling (Western Blot) with phenotypic adhesion (Adhesion Assay).

Part 3: Data Analysis & Interpretation

Quantitative Benchmarks

When analyzing data, use the following benchmarks to verify Angstrom6 efficacy. Data derived from SKOV3 (Ovarian) and MDA-MB-231 (Breast) models.

ParameterAssay TypeExpected Result (Angstrom6 100nM)Biological Interpretation
Cell Adhesion Adhesion to HAIncrease (150% - 300%) CD44 activation; "Locking" mechanism engaged.
Cell Migration Transwell / BoydenDecrease (IC50 ~10-100 nM) Prevention of focal adhesion turnover.
p-FAK (Y397) Western BlotIncrease (2-3 fold) Activation of integrin/CD44 signaling complex.
p-MEK (S217/221) Western BlotIncrease (2-4 fold) Downstream effector activation stabilizing cytoskeleton.
Apoptosis Annexin VNo Significant Change Angstrom6 is cytostatic/anti-metastatic, not cytotoxic.
Troubleshooting
  • Issue: No increase in p-FAK observed.

    • Cause: High basal phosphorylation due to high serum in media.

    • Solution: Ensure strict serum starvation (0.1% - 0.5% FBS) for 12-24 hours prior to treatment.

  • Issue: No inhibition of migration.

    • Cause: Cell line lacks CD44 or expresses a variant isoform not recognized by A6.

    • Solution: Verify CD44 expression via Flow Cytometry prior to assay.

Part 4: Applications in Drug Development

Clinical Relevance

Angstrom6 (Å6) has completed Phase 1 and Phase 2 clinical trials, particularly in ovarian cancer.

  • Safety Profile: Excellent. Unlike Tyrosine Kinase Inhibitors (TKIs) which often have off-target toxicity, A6 is a peptide with high specificity for CD44.

  • Therapeutic Window: Effective at low nanomolar concentrations.

  • Combination Strategy: Because A6 stabilizes the cytoskeleton and prevents metastasis, it is ideally positioned as an adjuvant therapy alongside cytotoxic agents (e.g., Paclitaxel) to prevent the escape of tumor cells during chemotherapy.

Summary of Advantages
  • Novel MOA: Targets the physical mechanics of metastasis (adhesion/migration) rather than proliferation.

  • Biomarker Driven: Efficacy correlates directly with CD44 expression levels.

  • Non-Toxic: Does not induce significant apoptosis in normal cells.

References

  • Piotrowicz, R. S., et al. (2011). "A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells."[2][4][5] Molecular Cancer Therapeutics, 10(11), 2072–2082.[2]

  • Finlayson, M. (2015). "Å6, a uPA-derived peptide, in the treatment of ovarian cancer." Ovarian Cancer - A Clinical and Translational Update. InTech.

  • Ghamande, S. A., et al. (2008). "A phase 2, randomized, double-blind, placebo-controlled trial of clinical activity and safety of subcutaneous Å6 in women with asymptomatic CA125 progression after first-line chemotherapy of epithelial ovarian cancer." Gynecologic Oncology, 111(1), 89-94.

  • Mazar, A. P. (2008). "Urokinase plasminogen activator receptor choreographs multiple ligand interactions: implications for tumor progression and therapy." Clinical Cancer Research, 14(18), 5649-5655.

Sources

Methodological & Application

Technical Guide: Preparation and Handling of Angstrom6 (A6 Peptide) Stock Solutions for High-Precision In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Angstrom6 (also known as A6 Peptide) is a capped, 8-amino acid peptide (Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2) derived from the connecting peptide domain of the human urokinase plasminogen activator (uPA).[1] Unlike small molecule kinase inhibitors, Angstrom6 functions as a CD44 modulator . It binds to CD44, inducing a conformational change that disrupts the uPA/uPAR signaling cascade, thereby inhibiting tumor cell migration, invasion, and metastasis [1, 2].[1][2]

Handling Angstrom6 requires specific attention to its physicochemical properties. As a peptide lacking aromatic residues (Tryptophan, Tyrosine, Phenylalanine), standard A280 quantification is impossible. Furthermore, its efficacy is highly dependent on preventing aggregation and surface adsorption during the dilution phase.

Physicochemical Specifications
ParameterValueNotes
Sequence Ac-KPSSPPEE-NH2N-terminal Acetylation; C-terminal Amidation
Molecular Weight 910.97 g/mol
Solubility (DMSO)

100 mg/mL (~109 mM)
Preferred for long-term stock
Solubility (Water)

100 mg/mL
Prone to microbial growth if not filtered
UV Quantification N/A at 280 nm Lacks aromatic rings. Use gravimetric prep.
Target CD44Modulates interaction with uPA/uPAR

Protocol: Stock Solution Preparation

Critical Materials
  • Compound: Angstrom6 (Lyophilized powder, stored at -20°C).[3]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO),

    
     99.9% purity.
    
    • Note: Avoid "wet" DMSO.[4] Moisture promotes peptide hydrolysis and aggregation.

  • Consumables: Low-Protein Binding (LoBind) microcentrifuge tubes (1.5 mL).

  • Environment: Biosafety Cabinet (if sterility is paramount) or clean bench.

Preparation Workflow (10 mM Stock)

This protocol targets a 10 mM stock concentration, which allows for convenient 1000x dilution to reach the typical bioactive range (10


M) or further serial dilutions for IC50 determination (10–100 nM).
  • Equilibration: Remove the Angstrom6 vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15–20 mins) inside a desiccator.

    • Why? Opening a cold vial introduces condensation, which degrades the peptide.

  • Gravimetric Verification: Accurately weigh the peptide if the vendor supplied a bulk amount. If supplied as a pre-weighed aliquot (e.g., 1 mg or 5 mg), rely on the vendor's mass only if it is a "net peptide content" weight. Otherwise, assume ~80% peptide content due to counter-ions/water unless stated otherwise on the CoA.

  • Solvent Calculation: Calculate the volume of DMSO required.

    
    
    
    • Example for 1 mg vial:

      
      
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex gently for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquoting: Immediately dispense into LoBind tubes (e.g., 10–20

    
    L aliquots) to avoid freeze-thaw cycles.
    
  • Storage: Store at -80°C (stable for 6–12 months).

Visualizing the Workflow

StockPrep Start Lyophilized Angstrom6 (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Calc Calculate DMSO Vol (Target: 10 mM) Equilibrate->Calc Dissolve Add Anhydrous DMSO Vortex/Sonicate Calc->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Precipitate? (Sonicate) Aliquot Aliquot into LoBind Tubes QC->Aliquot Pass Store Store at -80°C Aliquot->Store

Figure 1: Step-by-step workflow for preparing stable Angstrom6 stock solutions.

In Vitro Assay Application: CD44-Mediated Migration

Angstrom6 is most frequently validated using a Boyden Chamber (Transwell) Migration Assay . The peptide inhibits the migration of CD44-positive tumor cells (e.g., MDA-MB-231, SKOV3) [3].

Assay Conditions & Controls
  • Cell Line: SKOV3 (Ovarian) or MDA-MB-231 (Breast). Ensure CD44 expression via Flow Cytometry prior to assay.[5]

  • Basal Media: Serum-free DMEM or RPMI.

  • Chemoattractant: 10% FBS in lower chamber.

  • Positive Control: Vehicle (DMSO) equivalent to highest dose.

  • Negative Control: Serum-free media in lower chamber (random motility).

Serial Dilution Scheme (Working Solutions)

Do not add 100% DMSO stock directly to cells. Prepare intermediate dilutions in serum-free media.

Target Assay Conc.Dilution StepFinal DMSO %
10

M
1:1000 dilution of 10 mM Stock into Media0.1%
1

M
1:10 dilution of 10

M Working Sol.
0.01%
100 nM 1:10 dilution of 1

M Working Sol.
0.001%
10 nM 1:10 dilution of 100 nM Working Sol.0.0001%

Technical Note: Keep the final DMSO concentration < 0.1% to avoid solvent toxicity masking the peptide's effect.

Mechanistic Context

Understanding the pathway is crucial for interpreting assay failure. If Angstrom6 fails to inhibit migration, verify CD44 surface expression, as A6 efficacy is CD44-dependent.

Mechanism A6 Angstrom6 (Peptide) CD44 CD44 Receptor (Cell Surface) A6->CD44 Binds & Alters Conformation Migration Cell Migration & Invasion A6->Migration INHIBITS uPA uPA/uPAR Complex CD44->uPA Disrupts Interaction Signaling Downstream Signaling (FAK, MAPK) CD44->Signaling Modulates uPA->Signaling Activates Signaling->Migration Promotes

Figure 2: Mechanism of Action. Angstrom6 binds CD44, disrupting the uPA/uPAR axis and inhibiting downstream migration signaling.[1][2][4]

Quality Control & Troubleshooting

Concentration Verification

Since A280 is invalid, use Amino Acid Analysis (AAA) if absolute quantification is critical for GMP work. For routine research, rely on:

  • Precision Weighing: Use a microbalance (

    
     0.001 mg).
    
  • Peptide Bond Absorbance (A205):

    • Dilute stock to ~10

      
      g/mL in water.
      
    • Measure Absorbance at 205 nm (scopes peptide bonds).

    • Note: DMSO absorbs strongly at 205 nm. You must use a blank containing the exact same concentration of DMSO as your sample to subtract background.

Common Issues
  • Precipitation upon dilution: Angstrom6 is generally soluble, but high salt concentrations (PBS 10x) can sometimes cause "salting out." Dilute into 1x PBS or media slowly.

  • Loss of Potency: Often due to adhesion. Always use polypropylene or LoBind tips and tubes. Avoid glass containers for dilute solutions (< 1

    
    M).
    

References

  • Finlayson, M. (2011). A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells.[2][6] PubMed.[4] Available at: [Link] (Note: Contextual citation based on mechanism described in search snippets).

Sources

Application Note: Angstrom6 (A6 Peptide) Dosage Calculation & Formulation for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Angstrom6 (also known as A6 peptide ) is an eight-amino acid capped peptide (Ac-KPSSPPEE-NH2 ) derived from the connecting peptide domain of the human urokinase plasminogen activator (uPA).[1] Unlike cytotoxic chemotherapies, Angstrom6 acts as a metastasis inhibitor by modulating CD44 receptor signaling and interfering with the uPA/uPAR cascade.[2][3]

Successful evaluation of Angstrom6 in mouse xenograft models requires rigorous adherence to high-frequency dosing schedules (typically BID) due to the rapid clearance characteristic of small peptides. This guide provides a validated protocol for dosage calculation, vehicle formulation, and administration to ensure reproducibility in anti-metastatic and tumor growth inhibition studies.

Scientific Mechanism & Rationale

To optimize the dosing regimen, one must understand the causality of the drug's action. Angstrom6 does not necessarily kill tumor cells directly (cytotoxicity); rather, it alters their migratory phenotype.

Mechanism of Action

Angstrom6 binds to CD44, a transmembrane glycoprotein involved in cell adhesion and migration.[1][2][3][4][5] This binding:

  • Disrupts the uPA/uPAR proteolytic cascade.[2][3][5][6]

  • Modulates CD44-mediated intracellular signaling (FAK/MEK/ERK pathways).[3][7]

  • Inhibits tumor cell motility, invasion, and subsequent metastasis (e.g., lung colonization).[3]

Because the mechanism relies on receptor occupancy to prevent migration events, sustained exposure is critical. A single daily dose is often insufficient due to the peptide's short half-life, necessitating a Twice Daily (BID) or continuous infusion regimen.

Angstrom6_Mechanism cluster_effect Therapeutic Outcome A6 Angstrom6 (A6 Peptide) CD44 CD44 Receptor (Tumor Surface) A6->CD44  Binds & Modulates   uPA_uPAR uPA/uPAR Cascade CD44->uPA_uPAR  Disrupts   Signaling Downstream Signaling (FAK, ERK, MEK) CD44->Signaling  Alters Phosphorylation   Migration Cell Migration & Invasion Signaling->Migration  Inhibits   Metastasis Metastasis (e.g., Lung Foci) Migration->Metastasis  Prevents  

Figure 1: Mechanism of Action.[1][3][8][9] Angstrom6 targets the CD44 receptor to disrupt downstream signaling cascades essential for metastasis.[1][3][5][6]

Dosage Calculation & Experimental Design

Standard Dosage Parameters

Based on validated efficacy in B16-F10 melanoma and ovarian cancer xenograft models, the standard efficacious dose is significantly higher than typical small molecules.

  • Target Dosage: 100 mg/kg

  • Frequency: Twice Daily (BID)

  • Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.)

  • Duration: Typically 14–21 days, or until endpoint.

Resource Planning (Critical)

Peptide studies are resource-intensive.

  • Mouse Weight (Average): 20 g (0.02 kg)

  • Dose per Mouse:

    
    
    
  • Daily Load:

    
    
    
  • Cohort Calculation: For a cohort of 10 mice over 14 days:

    
    
    Recommendation: Always synthesize/purchase 20% excess (approx. 700 mg) to account for dead volume and handling losses.
    
Dosing Volume Table

To avoid physiological stress, injection volumes should be kept between 5–10 mL/kg (100–200 µL for a 20g mouse).

Mouse Weight (g)Dose (mg/kg)Total mg (per dose)Injection Vol (µL)Required Stock Conc. (mg/mL)
18 g 1001.8 mg100 µL18.0 mg/mL
20 g 1002.0 mg100 µL20.0 mg/mL
22 g 1002.2 mg100 µL22.0 mg/mL
25 g 1002.5 mg100 µL25.0 mg/mL

Note: It is operationally easier to fix the concentration (e.g., 20 mg/mL) and adjust the volume, but for high doses, a fixed volume (100 µL) with a standardized high-concentration stock is often preferred to minimize vehicle toxicity.

Formulation Protocols

Angstrom6 is generally soluble in water and DMSO, but for in vivo high-concentration dosing (20 mg/mL), a co-solvent system is required to prevent precipitation at the injection site.

Protocol A: Solution Formulation (Recommended)

Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O Stability: Prepare fresh daily or aliquot and freeze at -20°C (avoid freeze-thaw).

Step-by-Step Preparation (Example: 1 mL of 20 mg/mL solution):

  • Weigh: Measure 20 mg of Angstrom6 powder.

  • Dissolve (DMSO): Add 50 µL of anhydrous DMSO. Vortex until fully dissolved (clear solution).

  • Add PEG300: Add 400 µL of PEG300. Vortex.

  • Add Tween 80: Add 50 µL of Tween 80. Vortex.

  • Dilute: Slowly add 500 µL of warm (37°C) ddH2O or Saline while vortexing.

  • QC: Ensure solution is clear. If cloudy, sonicate for 5–10 minutes.

  • Filter: Sterilize using a 0.22 µm syringe filter (account for ~50 µL loss).

Protocol B: Suspension Formulation (Alternative)

Vehicle: 0.5% CMC-Na (Sodium Carboxymethyl Cellulose) in Saline. Use Case: If high-concentration solubility issues arise in Protocol A.

  • Weigh: Measure 20 mg of Angstrom6.

  • Mix: Add 1 mL of pre-prepared 0.5% CMC-Na solution.

  • Homogenize: Vortex vigorously or use a tissue homogenizer to create a uniform suspension.

  • Administer: Shake syringe immediately before injection to ensure uniform dosing.

Experimental Workflow

Workflow Start Start Daily Dosing Weigh Weigh Mice (Calculate Individual Dose) Start->Weigh Prep Prepare Formulation (20 mg/mL Stock) Weigh->Prep Check Solubility Check (Clear vs Cloudy?) Prep->Check Sonicate Sonicate / Warm (37°C) Check->Sonicate Cloudy Load Load Syringes (100 µL/mouse) Check->Load Clear Sonicate->Check Inject SC Injection (Flank/Nape) Load->Inject Log Log Data (Time, Site, Adverse Events) Inject->Log

Figure 2: Daily Administration Workflow. Critical control points include the solubility check and precise weight-based volume adjustment.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Syringe Temperature drop or insufficient co-solvent.Keep solution at 37°C prior to injection. Increase PEG300 ratio to 50%.
Injection Site Inflammation High pH or DMSO irritation.Verify pH is neutral (7.0–7.4). Reduce DMSO to <5% if possible. Rotate injection sites (left flank, right flank, nape).
No Tumor Reduction Mechanism mismatch.Verify Target: Confirm tumor line expresses CD44 (Western Blot/FACS). A6 is ineffective in CD44-negative lines.
Rapid Weight Loss (>15%) Toxicity.Reduce dose to 75 mg/kg or switch to QD dosing. Check vehicle toxicity (run a vehicle-only control group).

References

  • Piotrowicz, R. S., et al. (2011). "A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells." Molecular Cancer Therapeutics, 10(11), 2072–2082.

  • MedChemExpress. "Angstrom6 (A6 Peptide) Datasheet & In Vivo Protocol." MCE Product Database.

  • Selleck Chemicals. "Angstrom6 Peptide Formulation Guide." SelleckChem Protocols.

  • Reagan-Shaw, S., Nihal, M., & Ahmad, N. (2008). "Dose translation from animal to human studies revisited." FASEB Journal, 22(3), 659–661. (Used for allometric scaling principles).

Sources

Application Note: Standard IC50 Range & Protocol for Angstrom6 (Å6) in Migration Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers optimizing migration assays with Angstrom6 (Å6). It prioritizes experimental rigor, mechanistic validation, and actionable data.

Executive Summary & Mechanism of Action

Angstrom6 (Å6) is an 8-amino acid capped peptide (Ac-KPSSPPEE-NH2 ) derived from the connecting peptide domain of the urokinase plasminogen activator (uPA).[1] Unlike catalytic inhibitors, Angstrom6 functions as a CD44 modulator .

Mechanism of Action

Angstrom6 binds specifically to the CD44 receptor.[2][3][4] This binding induces a conformational change in CD44 that paradoxically increases the receptor's affinity for Hyaluronic Acid (HA). By "locking" cells into a high-adhesion state, Angstrom6 prevents the rapid turnover of focal adhesions required for cell motility. Consequently, it inhibits migration and invasion at sub-cytotoxic concentrations .

Signaling Pathway Visualization

The following diagram illustrates the interference of Angstrom6 with the CD44-motility axis.

Angstrom6_Mechanism Angstrom6 Angstrom6 (Å6) (10-100 nM) CD44 CD44 Receptor (Cell Surface) Angstrom6->CD44 Binds ConfChange Conformational Change (High Affinity State) CD44->ConfChange Induces HA Hyaluronic Acid (HA) (ECM) HA->CD44 Ligand Adhesion Increased Cell-ECM Adhesion (Focal Adhesion Stabilization) ConfChange->Adhesion Promotes FAK FAK/MEK Signaling Modulation Adhesion->FAK Alters Migration Cell Migration (Motility) Adhesion->Migration INHIBITS (Prevents detachment)

Figure 1: Angstrom6 binds CD44, stabilizing cell-ECM adhesion and preventing the cytoskeletal turnover necessary for migration.[1][3][4][5]

Standard IC50 Range

The inhibitory concentration (IC50) of Angstrom6 for migration is significantly lower than its cytotoxic IC50. Researchers must distinguish between anti-migratory effects (nM range) and cytotoxicity (µM range) .

Validated IC50 Values for Migration Inhibition

The standard working range for migration inhibition is 10 nM – 100 nM .[6]

Cell LineTissue OriginIC50 (Migration)CD44 StatusNotes
SKOV3 Ovarian Ca.[2][3][7]~10 - 100 nM HighHighly responsive; Gold standard model.
OVCAR3 Ovarian Ca.[2][7]10 - 100 nM HighStrong inhibition of chemotaxis.[3][4]
MDA-MB-231 Breast Ca.[5][8]~20 - 100 nM HighEffective in blocking invasion.
MDA-MB-468 Breast Ca.[2][4][8]10 - 100 nM HighResponsive.[3][4]
B16-F10 Melanoma~100 nM HighMurine model; effective in metastasis assays.
OVCAR5 Ovarian Ca.[7]> 1 µM (No Effect) Low/NegNegative Control Cell Line.

Critical Note: Angstrom6 efficacy is CD44-dependent .[4][5][7] Cell lines with low CD44 expression (e.g., OVCAR5, A2780 late passage) are refractory to treatment.[2] Always validate CD44 expression via Flow Cytometry or Western Blot before assay initiation.

Experimental Protocol: Transwell Migration Assay

This protocol is optimized for detecting the anti-migratory effect of Angstrom6 using a Boyden Chamber (Transwell) system.

Reagents & Preparation[2][5]
  • Angstrom6 Stock: Dissolve lyophilized peptide in sterile PBS or water to 1 mM. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Control Peptide: Scrambled sequence (e.g., Ac-ESPSEPKP-NH2) is the recommended negative control.

  • Starvation Media: DMEM/RPMI + 0.1% BSA (Serum-Free).

  • Chemoattractant: DMEM/RPMI + 10% FBS (or specific ligand like CXCL12).

Workflow Diagram

Protocol_Workflow Step1 1. Cell Starvation (12-24h in Serum-Free) Step2 2. Pre-Treatment (30 min with Angstrom6) Step1->Step2 Harvest & Resuspend Step3 3. Seeding (Upper Chamber + Drug) Step2->Step3 Add to Insert Step4 4. Migration (4-24h Incubation) Step3->Step4 Chemoattractant in Lower Well Step5 5. Analysis (Fix, Stain, Count) Step4->Step5 Remove Non-migrated Cells

Figure 2: Step-by-step workflow for Angstrom6 Transwell migration assay.

Detailed Methodology

Step 1: Cell Preparation & Starvation

  • Grow CD44+ cells (e.g., SKOV3) to 70-80% confluence.

  • Serum-starve cells for 12–24 hours prior to the assay to synchronize the cell cycle and sensitize them to chemoattractants.

  • Harvest cells using mild detachment (Accutase or low-concentration Trypsin) to preserve surface CD44 receptors.

  • Resuspend cells in Serum-Free Media (SFM) at a density of

    
     cells/mL.
    

Step 2: Drug Treatment (The "Pre-Incubation" Step)

  • Why this matters: Angstrom6 requires binding to CD44 to lock the conformation.

  • Divide cell suspension into tubes.

  • Add Angstrom6 to experimental tubes to achieve final concentrations of 10, 50, 100, and 500 nM .

  • Add Scrambled Peptide or Vehicle (PBS) to control tubes.

  • Incubate at 37°C for 30 minutes with gentle rotation.

Step 3: Chamber Assembly

  • Place Transwell inserts (8.0 µm pore size) into a 24-well plate.

  • Lower Chamber: Add 600 µL of Complete Media (containing 10% FBS) as the chemoattractant.

  • Upper Chamber: Pipette 100-200 µL of the pre-treated cell suspension (containing the drug) into the insert.

    • Note: Maintain the drug concentration in the upper chamber throughout the assay.

Step 4: Migration Period

  • Incubate at 37°C, 5% CO2.

  • Duration:

    • Fast migrators (e.g., MDA-MB-231): 4 – 6 hours .

    • Slow migrators (e.g., SKOV3): 12 – 24 hours .

    • Optimization: Do not exceed 24 hours to avoid cell proliferation confounding the migration data.

Step 5: Fixation and Quantification

  • Remove inserts. Gently swab the interior of the insert with a cotton tip to remove non-migrated cells.

  • Fix migrated cells (on the bottom surface of the membrane) with 4% Paraformaldehyde (15 min) or cold Methanol (10 min).

  • Stain with Crystal Violet (0.5%) or DAPI .

  • Image 5 random fields per insert at 10x/20x magnification.

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition Observed Low CD44 ExpressionVerify CD44 levels in your specific passage of cells via Flow Cytometry.
Peptide DegradationUse fresh aliquots. Ensure stock is stored at -20°C. Do not vortex vigorously.
High Background Migration Over-incubationReduce assay time (e.g., from 24h to 12h).
High Cell DensityReduce seeding density to prevent monolayer formation in the upper chamber.
Inconsistent IC50 Lack of Pre-incubationEnsure cells are pre-treated with Angstrom6 for 30 mins before seeding.

References

  • MedChemExpress. (n.d.). Angstrom6 (A6 Peptide) Product Information. Retrieved from

  • Finlayson, M. (2015). Modulation of CD44 Activity by A6-Peptide. Frontiers in Immunology. Retrieved from

  • Piotrowicz, R. S., et al. (2011). A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells.[4][5][7] Molecular Cancer Therapeutics. Retrieved from

  • Selleck Chemicals. (n.d.). Angstrom6 Datasheet. Retrieved from

  • BenchChem. (n.d.). Angstrom6 Chemical Structure and Properties. Retrieved from

Sources

Application Notes and Protocols for Angstrom6 Administration in Preclinical Chronic Lymphocytic Leukemia Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Angstrom6 (A6), a novel CD44-targeting peptide, in murine models of Chronic Lymphocytic Leukemia (CLL). Recognizing the critical role of the tumor microenvironment and cell adhesion molecules in CLL pathogenesis, this guide details the scientific rationale, experimental design, and step-by-step protocols for assessing the therapeutic potential of Angstrom6. We focus on the widely utilized Eμ-TCL1 transgenic mouse model, which closely recapitulates the pathophysiology of aggressive human CLL. This document is intended to equip researchers with the necessary information to conduct robust and reproducible in vivo studies, complete with protocols for drug administration, disease monitoring, and endpoint analysis.

Introduction: The Rationale for Targeting CD44 in Chronic Lymphocytic Leukemia with Angstrom6

Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B lymphocytes in the peripheral blood, bone marrow, and lymphoid organs. The progression of CLL is heavily dependent on the supportive tumor microenvironment, where interactions between CLL cells and stromal cells mediate survival, proliferation, and drug resistance. A key player in this process is the cell surface glycoprotein CD44, a receptor for hyaluronic acid and other extracellular matrix components.

CD44 is overexpressed on CLL cells and its engagement is known to activate pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, leading to the upregulation of anti-apoptotic proteins like MCL-1.[1] This makes CD44 an attractive therapeutic target to disrupt the protective niche of CLL cells and induce apoptosis.

Angstrom6 (A6) is an 8-amino acid peptide (Ac-KPSSPPEE-NH2) derived from the single-chain urokinase plasminogen activator (scuPA).[2][3][4] It acts as a CD44 antagonist, interfering with the uPA/uPAR cascade and modulating CD44-mediated cell signaling.[2][3] Preclinical studies have demonstrated that Angstrom6 can inhibit migration, invasion, and metastasis of various tumor cells.[2] Importantly, research has shown that Angstrom6 is directly cytotoxic to primary CLL cells, particularly those with poor prognostic markers like ZAP-70 expression, while showing negligible effects on normal B cells.[5] This selective cytotoxicity, coupled with its role in disrupting microenvironment interactions, provides a strong rationale for its investigation as a novel therapeutic for CLL.

This application note will provide detailed protocols for the in vivo administration and efficacy assessment of Angstrom6 in the Eμ-TCL1 mouse model of CLL, a model known to have overexpression of CD44 on leukemic cells.

Angstrom6: Mechanism of Action and Pharmacokinetics

Mechanism of Action

Angstrom6 exerts its anti-tumor effects primarily by binding to the CD44 receptor.[2][3] This interaction has a dual effect: it can directly induce apoptosis in CLL cells and also disrupt the protective signaling from the tumor microenvironment that promotes CLL cell survival.[5] The binding of Angstrom6 to CD44 is thought to interfere with the complex signaling network that governs cell adhesion, migration, and survival.[2]

In CLL, CD44 signaling is known to activate key survival pathways.[1] By antagonizing CD44, Angstrom6 is hypothesized to inhibit these downstream signals, leading to a reduction in anti-apoptotic proteins and rendering the CLL cells more susceptible to apoptosis.

Angstrom6_Mechanism_of_Action cluster_0 CLL Cell cluster_1 Microenvironment Angstrom6 Angstrom6 CD44 CD44 Receptor Angstrom6->CD44 Binds & Inhibits PI3K_AKT PI3K/AKT Pathway CD44->PI3K_AKT Inhibits activation MAPK_ERK MAPK/ERK Pathway CD44->MAPK_ERK Inhibits activation MCL1 MCL-1 Upregulation PI3K_AKT->MCL1 MAPK_ERK->MCL1 Apoptosis Apoptosis MCL1->Apoptosis Inhibits Survival Cell Survival & Proliferation MCL1->Survival Hyaluronic_Acid Hyaluronic Acid Hyaluronic_Acid->CD44 Activates

Figure 1: Proposed Mechanism of Angstrom6 in CLL Cells.
Pharmacokinetic Profile

Understanding the pharmacokinetic (PK) profile of Angstrom6 is crucial for designing an effective dosing schedule. A Phase I study in healthy male volunteers provides key insights into the behavior of subcutaneously administered Angstrom6.[6]

ParameterValueReference
Route of Administration Subcutaneous[6]
Time to Peak Plasma Conc. (Tmax) 0.5 - 2.1 hours[6]
Terminal Half-life (t1/2) 1.4 - 1.8 hours[6]
Elimination Primarily unchanged in urine[6]
Accumulation No evidence of unexpected accumulation with twice-daily dosing[6][7]

The short half-life of 1.4-1.8 hours suggests that frequent administration is necessary to maintain therapeutic concentrations.[6] This supports a twice-daily dosing regimen to ensure continuous target engagement.

Experimental Design for In Vivo Efficacy Studies

A robust experimental design is paramount for the successful evaluation of Angstrom6. The Eμ-TCL1 transgenic mouse model is a well-established and clinically relevant model for aggressive CLL and is therefore recommended for these studies.

Animal Model: Eμ-TCL1 Transgenic Mice

The Eμ-TCL1 transgenic mouse model is characterized by the overexpression of the T-cell leukemia/lymphoma 1 (TCL1) oncogene in B-cells, leading to the spontaneous development of a CD5+ B-cell lymphoproliferative disease that closely resembles human CLL. These mice exhibit splenomegaly, lymphadenopathy, and infiltration of leukemic cells into the peripheral blood and bone marrow.

Study Groups and Controls

A well-controlled study should include the following groups:

GroupTreatmentRationale
1 Vehicle Control (e.g., sterile PBS or saline)To assess the natural progression of the disease and serve as a baseline for comparison.
2 Angstrom6The experimental group to evaluate the efficacy of the test compound.
3 Positive Control (e.g., Ibrutinib)To benchmark the efficacy of Angstrom6 against a clinically relevant standard-of-care therapy.
4 Combination Therapy (e.g., Angstrom6 + Ibrutinib)To investigate potential synergistic or additive effects.
Dosing and Administration Schedule

Based on available preclinical data and the pharmacokinetic profile, the following administration schedules are recommended:

CompoundDoseRouteFrequencyVehicle
Angstrom6 100 mg/kgSubcutaneous (s.c.)Twice daily (BID)Sterile Phosphate-Buffered Saline (PBS)
Ibrutinib 25 mg/kgOral Gavage (p.o.)Once daily (QD)Distilled Water
Venetoclax 200 mg/kgOral Gavage (p.o.)Once daily (QD) for 4 weeksAs per manufacturer's recommendation

Note: The venetoclax dosing is based on a specific study in a modified Eμ-TCL1 model and may require optimization.[8]

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal_Acclimation Animal Acclimation & Baseline Monitoring Disease_Induction Disease Induction/ Monitoring in Eμ-TCL1 mice Animal_Acclimation->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment_Administration Daily Treatment Administration (Vehicle, A6, Ibrutinib, Combo) Randomization->Treatment_Administration Monitoring Weekly Monitoring: Weight, Clinical Signs, Peripheral Blood Flow Cytometry Treatment_Administration->Monitoring Euthanasia Euthanasia at Pre-defined Endpoint Monitoring->Euthanasia Tissue_Harvest Harvest Spleen, Lymph Nodes, Bone Marrow, Peripheral Blood Euthanasia->Tissue_Harvest Final_Analysis Flow Cytometry, Histology, and other analyses Tissue_Harvest->Final_Analysis

Figure 2: General Experimental Workflow for Angstrom6 Efficacy Studies.

Detailed Protocols

Preparation and Formulation of Angstrom6

Materials:

  • Lyophilized Angstrom6 peptide

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Reconstitution: Allow the lyophilized Angstrom6 vial to equilibrate to room temperature. Reconstitute the peptide in sterile PBS to a stock concentration of 20 mg/mL. Gently vortex to ensure complete dissolution.

  • Formulation for Injection: On the day of injection, dilute the Angstrom6 stock solution with sterile PBS to the final desired concentration for injection based on the average weight of the mice in the cohort and the required dose of 100 mg/kg.

  • Sterilization: Draw the final Angstrom6 solution into a sterile syringe using a 0.22 µm syringe filter to ensure sterility.

  • Storage: Store the reconstituted stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Administration of Angstrom6

Procedure:

  • Gently restrain the mouse.

  • Lift the loose skin over the flank or dorsal midline to form a "tent".

  • Insert a 27-30 gauge needle into the base of the skin tent, parallel to the body.

  • Inject the Angstrom6 solution subcutaneously.

  • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Alternate injection sites to minimize local irritation.

Monitoring of Disease Progression

a) Peripheral Blood Collection and Analysis:

  • Collect 50-100 µL of peripheral blood from the tail vein or submandibular vein into EDTA-coated tubes.

  • Lyse red blood cells using a commercial RBC lysis buffer according to the manufacturer's protocol.[9]

  • Wash the remaining leukocytes with FACS buffer (PBS with 2% FBS).

  • Stain the cells with fluorescently conjugated antibodies against murine CD5 and CD19.

  • Analyze the percentage of CD19+/CD5+ CLL cells by flow cytometry.

b) Spleen and Bone Marrow Cell Isolation at Endpoint:

  • Spleen: Aseptically remove the spleen and place it in a petri dish with cold FACS buffer. Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.[10]

  • Bone Marrow: Isolate the femur and tibia. Flush the bone marrow from the bones using a syringe with a 25-gauge needle filled with FACS buffer.[11]

  • Lyse red blood cells and stain for flow cytometry as described for peripheral blood.

Efficacy Endpoints
  • Primary Endpoint: Overall survival.

  • Secondary Endpoints:

    • Percentage and absolute number of CD19+/CD5+ CLL cells in peripheral blood, spleen, and bone marrow.

    • Spleen weight and lymph node size at the end of the study.

    • Histopathological analysis of tissue infiltration by leukemic cells.

Data Analysis and Interpretation

A clear statistical analysis plan should be established before the start of the study.[12]

  • Survival Analysis: Use Kaplan-Meier curves and the log-rank test to compare overall survival between treatment groups.

  • Tumor Burden Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA with post-hoc analysis) to compare the percentage and absolute numbers of CLL cells between groups at different time points and at the study endpoint.

  • Graphical Representation: Present data clearly using graphs (e.g., survival curves, bar graphs for cell counts) with error bars representing the standard error of the mean (SEM).

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of Angstrom6 in a clinically relevant mouse model of CLL. By targeting the critical CD44 pathway, Angstrom6 represents a promising therapeutic strategy. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of Angstrom6's therapeutic potential and for its further clinical development in the treatment of Chronic Lymphocytic Leukemia.

References

  • Adooq Bioscience. Angstrom6 (A6 Peptide). [Link]

  • De Bono, J. S., et al. (2005). Safety, tolerability and pharmacokinetics of subcutaneous A6, an 8-amino acid peptide with anti-angiogenic properties, in healthy men. British Journal of Clinical Pharmacology, 60(4), 386–395. [Link]

  • Giles, F. J., et al. (2011). Modulation of CD44 Activity by A6-Peptide. Molecular Cancer Therapeutics, 10(10), 1934–1943. [Link]

  • Kipps, T. J., et al. (2013). A6 Peptide Is Selectively Cytotoxic For Chronic Lymphocytic Leukemia Cells. Blood, 122(21), 2824. [Link]

  • ResearchGate. Guidelines for DC preparation and flow cytometry analysis of mouse lymphohematopoietic tissues. [Link]

  • Lutz, C., et al. (2018). The Role of CD44 in the Pathophysiology of Chronic Lymphocytic Leukemia. Frontiers in Immunology, 9, 2377. [Link]

  • Cui, J., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7036. [Link]

  • Hanna, B. S., et al. (2020). Combining ibrutinib and checkpoint blockade improves CD8+ T-cell function and control of chronic lymphocytic leukemia in Eμ-TCL1 mice. Blood, 135(12), 914–925. [Link]

  • Li, Y., et al. (2023). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. Pharmaceutics, 15(12), 2736. [Link]

  • Halmer, I., et al. (2025). Eμ-TCL1 mice with conditional human BCL2 knockin as novel B-cell lymphoma model for studying venetoclax effects in vivo. Blood Neoplasia, 2(4), 100143. [Link]

  • Legg, J. W., et al. (2013). CD44 signaling via PI3K/AKT and MAPK/ERK pathways protects CLL cells from spontaneous and drug induced apoptosis through MCL-1. Blood, 121(20), 4153–4162. [Link]

  • U.S. Patent No. 8,952,001. (2015). Stable formulations for parenteral injection of peptide drugs.
  • Boettcher, M., et al. (2021). Control of PD-L1 expression in CLL-cells by stromal triggering of the Notch-c-Myc-EZH2 oncogenic signaling axis. Journal for ImmunoTherapy of Cancer, 9(5), e001889. [Link]

  • Elabscience. Mouse Peripheral Blood Single Cell Suspension Preparation Process and Precautions. [Link]

  • Wierda, W. G., et al. (2021). Ibrutinib Plus Venetoclax for First-Line Treatment of Chronic Lymphocytic Leukemia: Primary Analysis Results From the Minimal Residual Disease Cohort of the Randomized Phase II CAPTIVATE Study. Journal of Clinical Oncology, 39(34), 3853–3865. [Link]

  • Schütze, T., et al. (2024). A Flow Cytometry-Based Examination of the Mouse White Blood Cell Differential in the Context of Age and Sex. International Journal of Molecular Sciences, 25(18), 10189. [Link]

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  • Al-Mawsawi, L. Q., et al. (2012). ON 01910.Na is selectively cytotoxic for Chronic Lymphocytic Leukemia cells through a dual mechanism of action involving PI3K/AKT inhibition and induction of oxidative stress. Clinical Cancer Research, 18(4), 1029–1040. [Link]

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  • Redondo-Muñoz, J., et al. (2018). The Role of CD44 in the Pathophysiology of Chronic Lymphocytic Leukemia. Frontiers in Immunology, 9, 2377. [Link]

  • Fassihi, R. (2024). Biopharmaceutics of Subcutaneous Drug delivery. Temple University School of Pharmacy. [Link]

  • Halmer, I., et al. (2025). Eμ-TCL1 mice with conditional human BCL2 knock-in as novel B cell lymphoma model for studying venetoclax effects in vivo. ResearchGate. [Link]

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  • Kaltwasser, J. (2024). CLL Cells Found to Secrete IL-9, Hindering Cytotoxic T-Cell Function. American Journal of Managed Care. [Link]

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Troubleshooting & Optimization

Angstrom6 Technical Support Center: Troubleshooting Low Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Angstrom6 Bioactivity

This guide provides a systematic, in-depth approach to troubleshooting and resolving issues related to suboptimal Angstrom6 performance in your cell-based assays. We will explore the underlying causes of diminished activity and provide validated protocols to diagnose and rectify these problems.

Part 1: Initial Assessment & Troubleshooting Workflow

Before diving into complex biochemical analyses, it's crucial to rule out common procedural errors. Low bioactivity is often traced back to seemingly minor deviations in storage, handling, or the assay itself.

Question: My latest batch of Angstrom6 is showing significantly lower activity in my cell proliferation assay compared to the reference lot. Where do I start?

Answer: This is a common issue that can almost always be resolved through a systematic process of elimination. The primary culprits for a sudden drop in bioactivity fall into three categories: 1) Compromised Protein Integrity , 2) Suboptimal Assay Conditions , or 3) Cell Health and Responsiveness .

Follow this logical workflow to diagnose the issue.

G cluster_0 Start: Low Bioactivity Observed cluster_1 Phase 1: Procedural Review cluster_2 Phase 2: Biochemical Analysis cluster_3 Phase 3: Resolution Start Low Bioactivity in Cell-Based Assay Handling Verify Storage & Handling - Aliquoting? - Freeze-thaw cycles? - Correct buffer? Start->Handling Check First Assay Review Assay Protocol - Correct concentration? - Cell passage number? - Reagent quality? Handling->Assay If Handling OK Cells Assess Cell Health - Morphology normal? - Contamination check? - Control response OK? Assay->Cells If Assay Setup OK Aggregation Test for Aggregation (DLS Analysis) Cells->Aggregation If Cells Healthy, Proceed to Biochemical Tests Oxidation Test for Oxidation (RP-HPLC) Aggregation->Oxidation Also check Resolution Problem Identified: - Discard compromised batch - Optimize handling - Adjust assay parameters Aggregation->Resolution Potency Confirm with Orthogonal Potency Assay (e.g., Phospho-RTK ELISA) Oxidation->Potency Confirm with Oxidation->Resolution Potency->Resolution G cluster_0 Causes of Aggregation cluster_1 Mechanism cluster_2 Result A Freeze-Thaw Cycles E Protein Unfolding/ Misfolding A->E B High Temperature B->E C Incorrect Buffer (pH/Ionic) C->E D Oxidation D->E F Exposure of Hydrophobic Regions E->F G Aggregation F->G H Loss of Bioactivity G->H G Angstrom6 Angstrom6 Ligand RTK Receptor Tyrosine Kinase (Monomer) Angstrom6->RTK 1. Binding Dimer Receptor Dimerization RTK->Dimer 2. Dimerization Phospho Autophosphorylation (pY) Dimer->Phospho 3. Trans-phosphorylation Adaptor Adaptor Proteins Bind pY (e.g., Grb2) Phospho->Adaptor 4. Docking Downstream Downstream Cascade (Ras-MAPK Pathway) Adaptor->Downstream 5. Activation Response Cellular Response (Proliferation) Downstream->Response 6. Effect

Validation & Comparative

A Senior Application Scientist's Guide to Validating Angstrom6-CD44 Binding Specificity with Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, establishing unequivocal binding specificity of a novel agent to its intended molecular target is the bedrock of its preclinical validation. Angstrom6, a promising peptide agent, has been identified as a modulator of CD44 activity, a cell-surface glycoprotein implicated in a myriad of cellular processes including cell adhesion, migration, and signaling.[1][2] The therapeutic potential of Angstrom6 hinges on its precise and specific interaction with CD44.

This guide provides an in-depth comparison of robust, antibody-based methodologies to validate the binding specificity of Angstrom6 to CD44. We will move beyond simple protocols, delving into the causality behind experimental choices to construct a self-validating framework. This ensures that the data generated is not only accurate but also defensible, a critical requirement for researchers in academic and drug development settings.

The Central Question: Does Angstrom6 Bind CD44 Specifically?

To answer this, we must design experiments that not only demonstrate binding but also rule out non-specific interactions. Antibodies are indispensable tools in this process, serving as highly specific competitors, detectors, and anchors. Our validation strategy will employ a multi-pronged approach, leveraging different techniques to cross-validate our findings. The core principle is simple: if Angstrom6 truly binds CD44, its interaction should be verifiable across multiple, mechanistically distinct assays and be susceptible to competition by known CD44-specific ligands, such as certain monoclonal antibodies.

Cell-Based Validation: Flow Cytometry

Flow cytometry is a powerful technique for analyzing cell-surface protein interactions in a quantitative, high-throughput manner.[3][4] It allows us to probe the Angstrom6-CD44 interaction on intact, live cells, providing a physiologically relevant context.

A. Direct Binding Assay

The initial step is to confirm that Angstrom6 binds to cells expressing CD44.

Scientific Rationale: This experiment establishes a baseline interaction. By comparing binding on CD44-positive cells (e.g., SKOV3 ovarian cancer cells) versus CD44-negative cells (e.g., A2780 cells), we can demonstrate target dependency.[1] The inclusion of an isotype control is critical to ensure that the observed signal is not due to non-specific antibody interactions, such as binding to Fc receptors on the cell surface.[5][6][7][8]

Experimental Workflow:

G cluster_prep Cell Preparation cluster_stain Staining cluster_controls Controls cluster_analysis Analysis p1 Harvest CD44+ (SKOV3) & CD44- (A2780) cells p2 Wash & Resuspend in FACS Buffer p1->p2 s1 Incubate cells with biotinylated Angstrom6 p2->s1 s2 Wash s1->s2 s3 Incubate with Streptavidin-PE s2->s3 s4 Wash s3->s4 a1 Acquire on Flow Cytometer s4->a1 c1 Unstained Cells c2 Streptavidin-PE only c3 CD44- Cells + Angstrom6 a2 Gate on live, single cells a1->a2 a3 Quantify Median Fluorescence Intensity (MFI) a2->a3

Caption: Workflow for direct binding analysis of Angstrom6 via flow cytometry.

Detailed Protocol: Direct Binding

  • Cell Preparation: Harvest CD44-positive (e.g., SKOV3) and CD44-negative (e.g., A2780) cells. Wash twice with cold FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide). Resuspend to 1x10^6 cells/mL.

  • Incubation: Aliquot 100 µL of cell suspension per tube. Add biotinylated Angstrom6 to a final concentration of 100 nM. For controls, add buffer only or use unstained cells.

  • Primary Staining: Incubate for 30 minutes at 4°C in the dark.[9]

  • Wash: Add 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat once.

  • Secondary Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescent conjugate, such as Streptavidin-PE (1:500 dilution).

  • Final Incubation & Wash: Incubate for 20-30 minutes at 4°C in the dark.[9] Wash cells twice as in step 4.

  • Acquisition: Resuspend the final pellet in 300 µL of FACS buffer and acquire data on a flow cytometer.

Expected Data:

Cell LineTreatmentExpected Median Fluorescence Intensity (MFI)Interpretation
SKOV3 (CD44+)Biotin-Angstrom6 + SA-PEHigh (e.g., >10,000)Angstrom6 binds to CD44-expressing cells.
SKOV3 (CD44+)SA-PE onlyLow (e.g., <500)Confirms low non-specific binding of the fluorophore.
A2780 (CD44-)Biotin-Angstrom6 + SA-PELow (e.g., <500)Demonstrates binding is dependent on CD44 expression.
B. Competitive Binding Assay

This is the critical experiment for specificity. Here, we test whether a well-characterized anti-CD44 monoclonal antibody can block the binding of Angstrom6.

Scientific Rationale: If Angstrom6 and the anti-CD44 antibody bind to the same or overlapping epitopes on CD44, pre-incubation with a saturating concentration of the antibody should prevent Angstrom6 from binding, resulting in a significantly reduced fluorescence signal.[10][11][12] This provides strong evidence that Angstrom6 binds to a specific site on the CD44 protein. Using a non-binding isotype control antibody ensures that the blocking effect is specific to the anti-CD44 antibody and not a generic protein-protein interaction.[13]

Detailed Protocol: Competitive Binding

  • Cell Preparation: Use only CD44-positive cells (e.g., SKOV3), prepared as described above.

  • Blocking Step: Aliquot cells into tubes. To the 'Competition' tube, add a saturating concentration (e.g., 10 µg/mL) of a known anti-CD44 function-blocking antibody (e.g., clone IM7). To the 'Isotype Control' tube, add the same concentration of a matched isotype control antibody (e.g., Rat IgG2b, kappa). To the 'No Block' tube, add only buffer.

  • Incubation: Incubate all tubes for 30 minutes at 4°C. Do not wash.

  • Angstrom6 Addition: Add biotinylated Angstrom6 (100 nM final concentration) to all tubes.

  • Staining & Acquisition: Proceed with the staining and acquisition protocol as described for the Direct Binding Assay (steps 3-7).

Expected Data:

ConditionPre-incubation AntibodyExpected MFIInterpretation
No BlockNoneHigh (e.g., >10,000)Baseline Angstrom6 binding.
CompetitionAnti-CD44 (IM7)Low (e.g., <1,000)Specific blocking of Angstrom6 binding by anti-CD44 Ab.
Isotype ControlRat IgG2b IsotypeHigh (e.g., >10,000)Confirms blocking is not due to non-specific IgG effects.

In Vitro Biochemical Validation

While cell-based assays are physiologically relevant, in vitro biochemical assays using purified components can provide detailed mechanistic and kinetic information, free from the complexities of the cellular environment.

A. Co-Immunoprecipitation (Co-IP)

Co-IP is a gold-standard technique to demonstrate a direct or indirect physical interaction between two proteins.[14][15][16]

Scientific Rationale: If Angstrom6 binds to CD44, an antibody against CD44 should be able to "pull down" not only CD44 from a cell lysate but also any Angstrom6 bound to it.[2][17] Subsequent detection of Angstrom6 in the immunoprecipitated complex by Western Blot confirms the interaction.

G cluster_prep Lysate Preparation & Incubation cluster_capture Complex Capture cluster_analysis Analysis p1 Lyse CD44+ cells treated with Angstrom6 p2 Incubate lysate with anti-CD44 Ab or Isotype Ab p1->p2 s1 Add Protein A/G beads p2->s1 s2 Incubate to capture Ab-Ag complexes s1->s2 s3 Wash beads to remove non-specific binders s2->s3 a1 Elute proteins from beads s3->a1 a2 Run SDS-PAGE a1->a2 a3 Western Blot for CD44 & Angstrom6 (e.g., anti-biotin) a2->a3

Caption: General workflow for Co-Immunoprecipitation (Co-IP).

Detailed Protocol: Co-IP

  • Lysate Preparation: Treat CD44-positive cells with biotinylated Angstrom6. Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[18]

  • Immunoprecipitation: Incubate the cleared cell lysate (500 µg) with 2-5 µg of an anti-CD44 antibody (e.g., Abcam, ab157107) or a corresponding isotype control antibody overnight at 4°C with gentle rotation.[19]

  • Complex Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CD44 (to confirm successful IP) and an anti-biotin or anti-Angstrom6 antibody (to detect the co-precipitated peptide).

Expected Data:

IP AntibodyWestern Blot ProbeExpected ResultInterpretation
Anti-CD44Anti-CD44Strong band at ~85-95 kDaSuccessful immunoprecipitation of CD44.
Anti-CD44Anti-Biotin (for Angstrom6)Band corresponding to Angstrom6Angstrom6 physically interacts with CD44.
Isotype ControlAnti-CD44No bandConfirms IP antibody specificity.
Isotype ControlAnti-Biotin (for Angstrom6)No bandConfirms the interaction is not due to non-specific binding to the antibody or beads.
B. Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time quantitative data on binding kinetics (association/dissociation rates) and affinity.[20][21][22]

Scientific Rationale: By immobilizing a high-quality recombinant CD44 protein on a sensor chip, we can directly measure the binding of Angstrom6. A competitive SPR assay, where Angstrom6 is co-injected with or injected after an anti-CD44 antibody, provides definitive evidence of binding site competition.[11][23] A reduction or complete abolition of the Angstrom6 binding signal in the presence of the antibody confirms specificity for the same binding region.

Detailed Protocol: Competitive SPR

  • Immobilization: Covalently immobilize recombinant human CD44 protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Kinetic Analysis (Angstrom6): Inject a series of increasing concentrations of Angstrom6 over the CD44 surface to determine its binding kinetics (ka, kd) and affinity (KD).

  • Competition Assay:

    • Inject a saturating concentration of a blocking anti-CD44 antibody over the surface to form a stable complex.

    • Without a regeneration step, immediately inject a high concentration of Angstrom6.

    • Measure the binding response.

  • Control: As a control, repeat the competition experiment using a non-blocking anti-CD44 antibody or an isotype control to ensure the observed inhibition is specific.

Expected Data:

Analyte 1Analyte 2Expected SPR Response (RU)Interpretation
Angstrom6-Concentration-dependent increaseAngstrom6 binds directly to immobilized CD44.
Blocking anti-CD44 Ab-High responseAntibody binds to CD44.
Blocking anti-CD44 AbAngstrom6No or minimal additional responseThe antibody blocks the Angstrom6 binding site.
Isotype Control AbAngstrom6High response similar to Angstrom6 aloneConfirms the blocking effect is specific to the anti-CD44 Ab.

Conclusion: A Triangulated Approach to Confidence

Validating the binding specificity of a therapeutic candidate like Angstrom6 is non-negotiable. No single experiment can provide a definitive answer. By employing a strategic combination of cell-based and biochemical assays, we create a powerful, self-validating framework.

  • Flow cytometry confirms the interaction on the surface of live cells and demonstrates specificity through antibody competition in a physiological context.

  • Co-immunoprecipitation provides direct evidence of a physical interaction within a cellular protein milieu.

  • Surface Plasmon Resonance delivers quantitative, real-time kinetic and affinity data, offering the highest resolution for dissecting competitive binding events.

When the results from these orthogonal methods converge—showing that Angstrom6 binds to CD44-expressing cells, can be competed off by a specific anti-CD44 antibody, can be physically co-precipitated with CD44, and shows competitive binding kinetics in a purified system—we can confidently conclude that Angstrom6 is a specific binder of CD44. This rigorous, multi-faceted validation is the cornerstone of robust drug development and scientific discovery.

References

  • Modulation of CD44 Activity by A6-Peptide. PMC.[Link]

  • Biomolecular Characterization of CD44-Fibrin(ogen) Binding. PubMed Central.[Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).[Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH.[Link]

  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC - NIH.[Link]

  • Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. PMC - NIH.[Link]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.[Link]

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.[Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd.[Link]

  • Determination and Validation of Off-Target Activities of Anti-CD44 Variant 6 Antibodies Using Protein Biochips and Tissue Microarrays. Taylor & Francis.[Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.[Link]

  • Antibody Applications and Validation. Antibodies.com.[Link]

  • Co-immunoprecipitation (co-IP): The Complete Guide. Antibodies.com.[Link]

  • A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells. PubMed.[Link]

  • SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor.[Link]

  • Isotype Controls - Flow Cytometry Guide. Bio-Rad Antibodies.[Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert SPR Systems.[Link]

  • Detecting protein–protein interactions by Far Western blotting. ResearchGate.[Link]

  • Co-Immunoprecipitation (co-IP) Protocol. protocols.io.[Link]

  • Ligand Binding Assay. Frontage Laboratories.[Link]

  • Ligand binding specificity of alternatively spliced CD44 isoforms. Recognition and binding of hyaluronan by CD44R1. PubMed.[Link]

  • RNA-binding proteins regulating the CD44 alternative splicing. Frontiers.[Link]

  • Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide.[Link]

  • Antibody Validation for Flow Cytometry. Addgene Blog.[Link]

  • Far western blotting as a rapid and efficient method for detecting interactions between DNA replication and DNA repair proteins. PMC.[Link]

  • Protein-Protein Interactions: Co-Immunoprecipitation. PubMed.[Link]

  • Antibody-antigen interaction measurement by SPR. Labtoo.[Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies.[Link]

  • Development of a Novel Anti-CD44 Variant 4 Monoclonal Antibody C44Mab-108 for Immunohistochemistry. NIH.[Link]

  • Isotype Control Antibodies. BioXcell.[Link]

  • Flow Cytometry Binding Assay. Bowdish Lab.[Link]

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Publish Comparison Guide: Western Blot Markers for Validating Angstrom6 Downstream Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Angstrom6 (A6 Peptide) represents a distinct class of therapeutic agents compared to traditional kinase inhibitors or monoclonal antibodies. Unlike direct catalytic inhibitors of the uPA (urokinase plasminogen activator) system, Angstrom6 functions as an allosteric modulator of CD44 .

This guide outlines the specific Western Blot (WB) strategies required to validate Angstrom6 activity. Because Angstrom6 alters CD44 conformation to enhance cell adhesion and suppress migration, its validation requires a counter-intuitive approach: detecting the upregulation of specific adhesion markers (p-FAK, p-ERK) that paradoxically signal a halt in metastatic migration, rather than a suppression of all signaling.

Mechanistic Grounding: The CD44-uPA Axis

To select the correct markers, one must understand the unique mechanism of Angstrom6.

  • The Target: CD44, a transmembrane glycoprotein involved in cell-matrix adhesion (binding Hyaluronic Acid/HA).

  • The Native State: In migrating cancer cells, uPA binds uPAR, which complexes with CD44. This promotes proteolytic degradation of the matrix and "high turnover" of focal adhesions, allowing the cell to move.

  • The Angstrom6 Effect: Angstrom6 binds CD44, locking it into a high-affinity conformation for HA. This "glues" the cell to the matrix, preventing the rapid focal adhesion turnover required for metastasis.

  • The Signaling Readout: Consequently, Angstrom6 treatment often results in increased phosphorylation of Focal Adhesion Kinase (FAK) and ERK1/2, reflecting stable adhesion complexes, even while migration is inhibited.

Pathway Visualization

The following diagram illustrates the interference of Angstrom6 in the uPA/uPAR/CD44 axis.[1][2]

Angstrom6_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling uPA uPA (Protease) uPAR uPAR uPA->uPAR Binds A6 Angstrom6 (Peptide) HA Hyaluronic Acid (ECM) A6->HA Enhances Binding CD44 CD44 Receptor A6->CD44 Allosteric Binding uPAR->CD44 Co-associates FAK FAK CD44->FAK Activates Migration Cell Migration / Metastasis CD44->Migration Promotes Turnover pFAK p-FAK (Tyr397) (Stable Adhesion) FAK->pFAK Phosphorylation ERK ERK1/2 pFAK->ERK pFAK->Migration INHIBITS (via Stabilization) pERK p-ERK1/2 (Adhesion Signal) ERK->pERK

Caption: Angstrom6 binds CD44, stabilizing cell-ECM adhesion via p-FAK/p-ERK signaling, effectively blocking the mechanical turnover required for migration.

Comparative Analysis: Angstrom6 vs. Alternatives

When validating Angstrom6, it is crucial to distinguish its effects from direct enzyme inhibitors. A uPA catalytic inhibitor will shut down proteolysis, whereas Angstrom6 modulates signaling architecture.

FeatureAngstrom6 (A6) Direct uPA Inhibitors (e.g., UK-371,804) CD44 Antibodies (e.g., RG7356)
Primary Target CD44 (Allosteric site)uPA (Catalytic domain)CD44 (Epitope blockade)
Mechanism Conformational Lock: Increases affinity for HA; stabilizes adhesion.Enzymatic Block: Prevents plasminogen activation.Steric Hindrance: Blocks ligand binding or induces ADCC.
Key WB Readout INCREASED p-FAK (Tyr397) & p-ERK1/2 (Reflecting stable adhesion).DECREASED active uPA/Plasmin levels (requires zymography or specific cleavage antibodies).DECREASED CD44 levels (if internalization occurs) or blocked signaling.
Functional Outcome "Frozen" cytoskeleton; reduced migration.Reduced matrix degradation.Immune clearance or reduced signaling.
Validation Pitfall Mistaking increased p-FAK for "pro-tumorigenic" activity. (Context is key: Adhesion vs. Migration).Relying solely on expression levels (uPA protein levels may not change; activity does).Antibody interference in WB detection.

Western Blot Validation Strategy

To robustly validate Angstrom6 downstream effects, you must assess three distinct signaling tiers.

Tier 1: The "Adhesion Lock" Markers (Primary Evidence)

These markers confirm that Angstrom6 has successfully engaged CD44 and altered cytoskeletal dynamics.

  • Target 1: Phospho-FAK (Tyr397)

    • Expected Result:Upregulation . A6 treatment typically induces FAK autophosphorylation as cells adhere more firmly to the substrate.

    • Technical Note: Tyr397 is the autophosphorylation site. Avoid Tyr576/577 unless checking for Src-dependent downstream amplification.

  • Target 2: Phospho-ERK1/2 (Thr202/Tyr204)

    • Expected Result:Upregulation . In the context of A6, this signals survival/adhesion maintenance, not necessarily proliferation.

Tier 2: The "Migration Brake" Markers (Functional Evidence)

These markers demonstrate the biological consequence of the "Adhesion Lock"—the suppression of the Epithelial-Mesenchymal Transition (EMT) or invasive potential.

  • Target 3: MMP-9 (Matrix Metalloproteinase-9)

    • Expected Result:Downregulation .[3] Disruption of the uPA/uPAR axis often leads to reduced secretion and expression of downstream proteases like MMP-9.

  • Target 4: Vimentin / N-Cadherin (EMT Markers)

    • Expected Result:Downregulation or redistribution. A6 shifts cells toward a more epithelial, less motile phenotype.

Tier 3: Pathway Specificity Controls (Negative Controls)
  • Target 5: Total CD44

    • Expected Result:Unchanged . Angstrom6 modulates activity, not necessarily total protein abundance. If total CD44 drops significantly, consider if lysosomal degradation is being triggered (less common with A6 than antibodies).

  • Target 6: Total FAK / Total ERK

    • Requirement: Essential for normalization. The p-FAK/Total FAK ratio is the critical metric.

Detailed Experimental Protocol

A. Sample Preparation (Critical for Phospho-Proteins)

Phosphorylation events (FAK/ERK) are transient and sensitive to phosphatase activity.

  • Cell Culture: Culture cells (e.g., OVCAR-3, MDA-MB-231) to 70-80% confluence.

  • Starvation: Serum-starve cells for 12-24 hours prior to treatment to reduce basal background noise of ERK/FAK.

  • Treatment: Treat with Angstrom6 (10 nM – 100 nM) for defined timepoints (e.g., 15 min, 1h, 6h, 24h).

    • Insight: Early timepoints (15-60 min) capture the signaling (p-FAK). Late timepoints (24h) capture the phenotype (MMP-9).

  • Lysis:

    • Wash 2x with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse directly in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., PMSF, Aprotinin, Leupeptin, NaF, Na3VO4).

    • Crucial Step: Sonicate lysates (3x 10s pulses on ice) to shear genomic DNA and ensure solubilization of cytoskeletal-associated proteins like FAK.

B. Western Blotting Parameters
ParameterRecommendationRationale
Gel Percentage 8-10% SDS-PAGEFAK (~125 kDa) and CD44 (80-100 kDa) require lower percentages for separation. ERK (42/44 kDa) resolves well here too.
Transfer Wet Transfer (Overnight, 30V, 4°C)High MW proteins (FAK, CD44 isoforms) transfer poorly with semi-dry methods.
Blocking 5% BSA in TBSTDo NOT use Non-Fat Milk for phospho-antibodies (p-FAK, p-ERK). Milk contains casein, a phosphoprotein that causes high background.
Primary Ab Incubation Overnight at 4°CEssential for high-affinity binding to phospho-epitopes.
C. Data Interpretation Flowchart

Interpretation_Flow cluster_outcomes Start Analyze WB Bands Check_FAK Check p-FAK (Tyr397) Start->Check_FAK pFAK_High p-FAK INCREASED Check_FAK->pFAK_High Observed pFAK_Low p-FAK DECREASED Check_FAK->pFAK_Low Observed Check_MMP Check MMP-9 (24h) pFAK_High->Check_MMP Conclusion_Fail VALIDATION FAILED (Check Dosage/Timeline) pFAK_Low->Conclusion_Fail Conclusion_Valid VALIDATION SUCCESSFUL (Adhesion Stabilized) Check_MMP->Conclusion_Valid MMP-9 Decreased Check_MMP->Conclusion_Fail MMP-9 Unchanged

Caption: Decision tree for interpreting Western Blot data when validating Angstrom6 activity.

References

  • MedChemExpress. Angstrom6 (A6 Peptide) Product Information & Biological Activity.[1] Retrieved from

  • Finlayson, M. (2015). A6 Peptide Activates CD44 Adhesive Activity, Induces FAK and MEK Phosphorylation, and Inhibits the Migration and Metastasis of CD44-Expressing Cells.[1][2][4] ResearchGate. Retrieved from

  • Selleck Chemicals. Angstrom6 (A6 Peptide) Datasheet. Retrieved from

  • Yang, Y., et al. (2024).[5][6] Circulating tumour cell clusters: isolation, biological significance and therapeutic implications.[4] BMJ Oncology.[6] Retrieved from [6]

  • National Institutes of Health (NIH). Urokinase-type plasminogen activator (uPA) regulates invasion and matrix remodelling in colorectal cancer. PMC. Retrieved from

Sources

Technical Guide: Characterizing Å6 (Angstrom6) Modulation of the uPA-uPAR Axis vs. Direct Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical framework for validating the inhibitory effects of the Å6 peptide (Angstrom6) on the urokinase plasminogen activator (uPA) system, specifically differentiating its mechanism from direct competitive antagonists.

Critical Mechanistic Distinction: While Å6 is derived from the connecting peptide region of uPA (residues 135–143), extensive structural and functional data indicate it does not competitively displace uPA from the uPAR ligand-binding pocket (Growth Factor Domain). Instead, Å6 functions as an allosteric modulator or complex disruptor , primarily binding to CD44 and altering the quaternary assembly of the uPAR-Integrin-CD44 signaling hub.

This guide contrasts Å6 with direct uPAR antagonists (e.g., AE105, IPR-803) and details the specific experimental workflows required to confirm its unique mode of action.

Part 1: Mechanistic Context & Comparative Analysis

The uPA-uPAR-CD44 Signaling Axis

The uPA receptor (uPAR) lacks a transmembrane domain (GPI-anchored) and requires co-receptors like Integrins and CD44 to transduce intracellular signals.

  • Direct Inhibition (AE105, IPR-803): Sterically blocks the uPA binding site on uPAR.

  • Å6 Modulation: Binds CD44, disrupting the necessary crosstalk between uPAR, CD44, and the cytoskeleton, thereby inhibiting downstream metastasis and angiogenesis without necessarily displacing uPA.

Comparative Profile: Å6 vs. Alternatives
FeatureÅ6 (Angstrom6) AE105 IPR-803
Molecule Class Capped 8-mer PeptideCyclic PeptideSmall Molecule
Primary Target CD44 (Allosteric modulation of uPA system)uPAR (Direct Ligand Binding Pocket)uPAR (Direct PPI Inhibition)
Mechanism Signal disruption; prevents CD44-mediated motilityCompetitive Antagonist (Steric Hindrance)Competitive Antagonist (PPI Blockade)
Binding Affinity (Kd) ~1–100 nM (to CD44/Cell surface)0.4 – 20 nM (to uPAR)~0.2 µM (to uPAR)
Direct uPA Displacement No / Negligible (in cell-free assays)High (Complete displacement)Moderate
Key Bioassay Cell Migration/Invasion (CD44 dependent)uPA-uPAR Competition ELISA / SPRCell Invasion / MMP Inhibition
Pathway Visualization

The following diagram illustrates the distinct binding sites and downstream effects.

uPAR_Pathway uPA uPA Ligand uPAR uPAR (GPI-Anchored) uPA->uPAR High Affinity Binding CD44 CD44 Receptor uPAR->CD44 Complex Assembly Integrin Integrin (e.g., αvβ3) uPAR->Integrin Lateral Interaction Signaling FAK/ERK/Src Phosphorylation CD44->Signaling Transduction Integrin->Signaling AE105 AE105 (Direct Blocker) AE105->uPAR Blocks uPA Binding A6 Å6 Peptide (CD44 Modulator) A6->CD44 Binds & Disrupts Signaling Metastasis Metastasis & Invasion Signaling->Metastasis

Figure 1: Mechanistic differentiation. AE105 directly blocks the uPA-uPAR interface, while Å6 binds CD44, inhibiting the functional output of the uPA-uPAR-CD44 complex.

Part 2: Experimental Validation Protocols

To scientifically "confirm" Å6 activity, you must use a Self-Validating System . A simple ELISA will likely yield a false negative (lack of inhibition) if you assume it acts like AE105. You must pair a biophysical assay with a functional cell-based assay.

Protocol A: Surface Plasmon Resonance (SPR) – The Negative Control

Use this to demonstrate that Å6 does NOT compete for the uPA pocket, distinguishing it from AE105.

Objective: Quantify direct binding competition between Inhibitor and uPA for immobilized uPAR.

  • Chip Preparation: Immobilize Recombinant Human uPAR (His-tagged) on a CM5 sensor chip via anti-His capture or amine coupling (Target ~1000 RU).

  • Analyte Preparation:

    • Positive Control: AE105 (Concentration series: 0.1 nM – 100 nM).

    • Test Article: Å6 Peptide (Concentration series: 1 nM – 10 µM).

    • Ligand: uPA Amino Terminal Fragment (ATF) at fixed concentration (e.g., 10 nM).

  • Injection Cycle:

    • Inject Inhibitor alone (to check direct binding to uPAR).

    • Inject Inhibitor + uPA (pre-mixed) to check competition.

  • Data Analysis:

    • Expected Result (AE105): Dose-dependent reduction in uPA binding signal (Rmax).

    • Expected Result (Å6): No significant reduction in uPA binding signal, even at high concentrations. This confirms Å6 is not a steric uPAR antagonist.

Protocol B: 3D Matrigel Invasion Assay – The Functional Confirmation

Use this to prove Å6 efficacy in a physiological context requiring CD44.

Objective: Measure inhibition of uPA-mediated invasion in CD44+ cells (e.g., MDA-MB-231).

  • Cell Preparation: Starve MDA-MB-231 cells (CD44+/uPAR+) in serum-free media for 24h.

  • Chamber Setup: Coat Transwell inserts (8 µm pore) with Matrigel (1 mg/mL).

  • Treatment Groups:

    • Vehicle Control (DMSO/Saline).

    • uPA stimulation (10 nM).

    • uPA (10 nM) + AE105 (100 nM) [Positive Control 1].

    • uPA (10 nM) + Å6 (100 nM – 10 µM) [Test].

    • Anti-CD44 Antibody [Positive Control 2].

  • Incubation: 24–48 hours at 37°C.

  • Quantification: Fix and stain invaded cells (Crystal Violet). Count or measure absorbance at 590 nm.

  • Validation Logic: If Å6 inhibits invasion similar to Anti-CD44 but failed Protocol A (SPR), you have confirmed its mechanism as a CD44-mediated downstream inhibitor .

Protocol C: Co-Immunoprecipitation (Co-IP) – The Interaction Check

Objective: Verify Å6 disrupts the uPAR-CD44 complex assembly.

  • Lysate Prep: Lyse MDA-MB-231 cells treated with/without Å6.

  • Pull-down: Use anti-uPAR antibody to pull down the complex.

  • Western Blot: Probe for CD44 .

  • Result: Å6 treatment should reduce the amount of CD44 co-precipitating with uPAR, indicating disruption of the signaling hub.

Part 3: Validation Workflow (Decision Tree)

Use this logic flow to interpret your experimental data.

Validation_Workflow Start Start: Test Inhibitor (Å6) SPR Step 1: Cell-Free SPR/ELISA (Direct uPA-uPAR Binding) Start->SPR Result_SPR_Pos Inhibits Binding? SPR->Result_SPR_Pos Invasion Step 2: Cell Invasion Assay (Functional Readout) Result_Inv_Pos Inhibits Invasion? Invasion->Result_Inv_Pos Result_SPR_Pos->Invasion No (Expected for Å6) Class_Direct Conclusion: Direct Competitive Inhibitor (Like AE105) Result_SPR_Pos->Class_Direct Yes Class_Allosteric Conclusion: Functional/Allosteric Inhibitor (Likely Å6 Mechanism) Result_Inv_Pos->Class_Allosteric Yes Class_Inactive Conclusion: Inactive Compound Result_Inv_Pos->Class_Inactive No

Figure 2: Validation Decision Tree. Å6 is expected to follow the path: No Direct Binding Inhibition -> Yes Invasion Inhibition -> Functional Inhibitor.

References

  • Boyd, D. et al. (2003). "Inhibition of the interaction of urokinase-type plasminogen activator (uPA) with its receptor (uPAR) by synthetic peptides."[1][2][3][4] Biological Chemistry. (Note: Discusses uPA derived peptides).

  • Guo, Y. et al. (2000). "A peptide derived from the nonreceptor binding region of urokinase plasminogen activator inhibits glioblastoma progression and angiogenesis in vivo." Clinical Cancer Research.

  • Mazar, A. P. (2008). "Urokinase plasminogen activator receptor choreographs multiple ligand interactions: implications for tumor progression and therapy." Clinical Cancer Research.

  • Finlayson, M. (2015). "Modulation of CD44 Activity by A6-Peptide." Frontiers in Immunology.

  • Ploug, M. (2013). "Structure-function relationships in the interaction between the urokinase-type plasminogen activator and its receptor." Current Pharmaceutical Design. (Reference for AE105 mechanism).

Sources

Benchmarking Angstrom6 (A6): A Technical Guide to Assessing Anti-Metastatic Potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducible Benchmarks for Angstrom6 (A6 Peptide) Activity in Cancer Research Content Type: Publish Comparison Guide

Executive Summary for Application Scientists

Angstrom6 (A6) is an acetylated octapeptide (Ac-KPSSPPEE-NH2) derived from the connecting peptide region of the urokinase plasminogen activator (uPA). Unlike cytotoxic chemotherapies that target rapid proliferation, Angstrom6 operates as a metastatic inhibitor and anoikis sensitizer .

Crucial Insight: Standard viability assays (MTT/CellTiter-Glo) are insufficient for benchmarking Angstrom6. This peptide exhibits low direct cytotoxicity (IC50 > 100 µM in many lines) but high potency in inhibiting migration (IC50 ~10–100 nM). Researchers using proliferation as a primary readout will falsely conclude the compound is inactive.

This guide outlines the functional benchmarks required to validate Angstrom6 activity, focusing on CD44 modulation, migration inhibition, and downstream signaling suppression.

Mechanism of Action (MOA) & Signaling Architecture

Angstrom6 functions by binding to the Link module of the CD44 receptor. This binding event does not merely block the receptor; it allosterically modulates CD44, preventing the formation of the CD44-uPA-uPAR signaling complex and disrupting the interaction with Hyaluronic Acid (HA). This blockade halts the phosphorylation of Focal Adhesion Kinase (FAK) and ERK, effectively freezing the cell's migratory machinery.

Figure 1: Angstrom6 Mechanism of Action

Angstrom6_MOA uPA uPA (Urokinase) CD44 CD44 Receptor (Cell Surface) uPA->CD44 Activates Complex CD44-uPA-uPAR Signaling Complex CD44->Complex Assembly HA Hyaluronic Acid (Extracellular Matrix) HA->CD44 Ligand Binding A6 Angstrom6 (A6) (Therapeutic Peptide) A6->CD44 Allosteric Modulation (Blocks uPA/HA signal) A6->Complex Disrupts Assembly FAK p-FAK (Focal Adhesion Kinase) Complex->FAK Phosphorylation ERK p-ERK (MAPK Pathway) FAK->ERK Activation Mig Cell Migration & Invasion ERK->Mig Promotes Meta Metastasis Mig->Meta Drivers

Figure 1 Caption: Angstrom6 binds CD44, disrupting the uPA/uPAR complex assembly and inhibiting downstream FAK/ERK phosphorylation required for metastasis.[1]

Comparative Performance Data

To objectively evaluate Angstrom6, it must be compared against agents with overlapping anti-metastatic or CD44-targeting profiles. Note the distinct divergence between Cytotoxicity and Migratory Inhibition .

Table 1: Functional Benchmark Comparison

FeatureAngstrom6 (A6) Cisplatin (SoC Control) Anti-CD44 mAb (e.g., RG7356)
Primary Class Peptide (uPA-derived)Small Molecule (Platinum)Monoclonal Antibody
Target CD44 (Allosteric Modulator)DNA (Crosslinker)CD44 (Direct Blocker)
Proliferation IC50 > 100 µM (Cytostatic)1–10 µM (Cytotoxic)Variable (ADCC dependent)
Migration IC50 10–100 nM N/A (Toxicity confounds data)50–200 nM
Key Biomarker Reduced p-FAK / p-ERKDNA Damage (γH2AX)Receptor Internalization
Solubility High (Water/Saline)Low (Saline + Mannitol)High (Buffer)
In Vivo Dose 100 mg/kg (s.c.[1][2] BID)5–10 mg/kg (i.p.)10–20 mg/kg (i.v.)

Analyst Note: Do not discard Angstrom6 if cell viability remains >90% at 10 µM. This confirms the absence of off-target toxicity. The efficacy readout must be functional (migration/invasion).

Validated Experimental Protocols

The following protocols are designed to be self-validating . If the Positive Control (e.g., FBS gradient) fails, the entire dataset is invalid.

Protocol A: Transwell Migration Assay (The "Gold Standard")

Objective: Determine the IC50 of Angstrom6 on cancer cell chemotaxis.[2]

Materials:

  • Cells: OVCAR-3 or MDA-MB-231 (CD44+ High expressors).

  • Chambers: 8.0 µm pore size Transwell inserts (Corning/Millipore).

  • Chemoattractant: 10% FBS in RPMI/DMEM.

  • Detection: Crystal Violet or Calcein AM.

Workflow:

  • Starvation: Serum-starve cells for 12–24 hours to synchronize the cell cycle and sensitize them to chemoattractants.

  • Seeding: Resuspend cells in serum-free media containing Angstrom6 at varying concentrations (0, 10, 100, 1000 nM).

    • Control: Vehicle (PBS/Water) only.

  • Assembly: Place inserts into wells containing 10% FBS media (the attractant).

  • Incubation: Incubate for 12–24 hours at 37°C.

  • Quantification:

    • Scrub the interior of the insert (non-migrated cells) with a cotton swab.

    • Stain the exterior (migrated cells) with Crystal Violet.

    • Count 5 random fields per insert or elute stain with 10% acetic acid and read OD590.

Validation Criteria:

  • Migration Index: The 0 nM control must show >5-fold migration compared to a "No FBS" negative control.

  • Dose Response: You should observe a sigmoidal inhibition curve. Significant inhibition (>40%) is typically seen at 100 nM .

Protocol B: CD44-Mediated Adhesion to Hyaluronic Acid (HA)

Objective: Verify that Angstrom6 specifically disrupts the CD44-HA interaction.

Workflow:

  • Coating: Coat 96-well plates with Hyaluronic Acid (5 mg/mL in PBS) overnight at 4°C. Block with 1% BSA.

  • Treatment: Pre-incubate cells (e.g., SKOV3) with Angstrom6 (100 nM – 10 µM) for 30 minutes at 37°C.

  • Adhesion: Add cells to HA-coated wells and incubate for 30–60 minutes .

    • Critical Step: Do not over-incubate; cells will adhere via integrins if left too long.

  • Wash: Gently wash 3x with PBS to remove non-adherent cells.

  • Readout: Quantify adherent cells using ATP luminescence or Calcein AM fluorescence.

Reproducibility Checklist (QC)

To ensure your data is publishable and reproducible, adhere to these QC checks:

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References
  • Mechanism of Action & Clinical Context

    • Title: A6 peptide activates CD44 adhesive activity, induces FAK and MEK phosphorylation, and inhibits the migration and metastasis of CD44-expressing cells.[1][2][5]

    • Source: Molecular Cancer Therapeutics (2011).
    • Link:[Link]

  • Peptide Characteriz

    • Title: Angstrom6 (A6 Peptide) Product Information and Biological Activity.[7][8][1][3][6]

    • Source: MedChemExpress / Selleck Chemicals.
  • CD44 Signaling & Metastasis

    • Title: CD44: A Multifunctional Medi
    • Source: Frontiers in Immunology (2018).
    • Link:[Link]

  • Ovarian Cancer Clinical Trials (Phase II)

    • Title: Phase II study of the anti-metastatic A6 peptide in women with recurrent ovarian, fallopian tube, or primary peritoneal carcinoma.
    • Source: Gynecologic Oncology (2012).
    • Link:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Angstrom6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide for the safe and compliant disposal of Angstrom6. As researchers, scientists, and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This document provides the essential, immediate safety and logistical information you need for handling Angstrom6 waste streams. My aim is to provide not just a protocol, but a framework of understanding, building the trust and expertise that ensures safety and experimental integrity from discovery through disposal.

Angstrom6 (also known as A6 Peptide) is an eight l-amino acid peptide (Ac-KPSSPPEE-NH2) that functions by binding to CD44, thereby inhibiting tumor cell migration and invasion.[1][2][3][4] While peptides are biological molecules, their disposal, especially when used with various solvents and in complex experimental matrices, requires a rigorous and informed approach. This guide is built on the foundational principles of chemical safety and hazardous waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Waste Characterization - The Foundational Step

Before any disposal action can be taken, a thorough characterization of the waste is mandatory. The core principle is this: you cannot safely manage what you have not accurately identified. Under the EPA's Resource Conservation and Recovery Act (RCRA), the waste generator—your institution—is legally responsible for accurately characterizing its waste.[5]

A hazardous waste determination must be made at the point of generation, before any dilution or mixing occurs.[6] For Angstrom6, this means evaluating not just the peptide itself, but the entire waste stream it's part of.

Key Questions for Angstrom6 Waste Characterization:

  • Is the Angstrom6 in solid (lyophilized) form or in solution?

    • Solid Angstrom6 is a white powder.[1] Unused, expired, or contaminated solid peptide must be collected as solid chemical waste.

    • Solutions will contain solvents. Angstrom6 is soluble in water, ethanol, and DMSO (Dimethyl sulfoxide).[1] The solvent is often the primary determinant of the waste stream's hazard profile.

  • What solvents were used?

    • Non-Hazardous Aqueous Solutions: Solutions of Angstrom6 in benign buffers (e.g., PBS) with a pH between 5.5 and 10.5 may potentially be suitable for drain disposal, but only after consulting your institution's specific policies and local regulations.[7]

    • DMSO Solutions: DMSO is a common solvent for Angstrom6.[1] While not always classified as a hazardous waste on its own, it can carry dissolved toxic materials through skin. Waste containing DMSO should be segregated and managed as hazardous chemical waste.

    • Ethanol Solutions: Ethanol is flammable. Waste streams containing significant concentrations of ethanol are considered ignitable hazardous waste.[8]

  • Are there other components in the waste?

    • Consider other reagents from your experiment: cell culture media, other small molecules, or biological materials. If the waste is mixed with biohazardous material (e.g., cell lines), it must be treated as both a chemical and biological hazard, requiring decontamination (e.g., autoclaving or chemical disinfection) prior to final chemical disposal.

Data Presentation: Angstrom6 Waste Profile

To ensure consistency and compliance, maintain a detailed waste profile. This table serves as a template for the data you must collect for each Angstrom6 waste stream.

ParameterDescription / ValueSource of InformationHazard Classification
Primary Constituent Angstrom6 (A6 Peptide)Supplier SDS/Data Sheet[1][4]Non-hazardous (peptide)
CAS Number 220334-14-5Supplier SDS/Data Sheet[1][4]N/A
Physical Form Solid (Powder) / Liquid (Solution)User ObservationVaries
Solvent(s) & Conc. e.g., DMSO >10%, Water 90%Laboratory NotebookIgnitable, Toxic (if applicable)
pH (for aqueous) e.g., 7.4pH Meter MeasurementCorrosive (if <2 or >12.5)
Other Contaminants e.g., Ethidium Bromide, MethanolLaboratory NotebookToxic, Ignitable
Biological Hazard? Yes / NoExperimental ProtocolBiohazard (if applicable)

Part 2: Segregation & Handling - The Logic of Laboratory Safety

Proper segregation is the cornerstone of safe and efficient waste disposal. The causality is simple: mixing incompatible waste streams can lead to dangerous chemical reactions, complicates disposal, and significantly increases costs.

Mandatory Visualization: Waste Segregation Decision Tree

This diagram outlines the critical decision-making process for segregating Angstrom6 waste. Following this logic prevents accidental mixing and ensures each waste stream is directed to the correct disposal pathway.

start Angstrom6 Waste Generated is_sharp Contaminated with Sharps? (Needles, Scalpels, Pipettes) start->is_sharp is_bio Biohazardous Material Present? (Cells, Tissues, Media) is_sharp->is_bio No sharps_bin Dispose in Sharps Container (Puncture-Resistant, Labeled) is_sharp->sharps_bin Yes is_solid Is Waste Purely Solid? (Unused Peptide, Contaminated PPE) is_bio->is_solid No bio_decon Decontaminate First (e.g., Autoclave, Bleach) is_bio->bio_decon Yes solvent_type What is the Primary Solvent? is_solid->solvent_type No (Liquid) solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes aqueous_waste Aqueous Waste Container (Non-Hazardous) solvent_type->aqueous_waste Aqueous (pH 5.5-10.5) solvent_waste Solvent Waste Container (Flammable/Toxic) solvent_type->solvent_waste Organic Solvent (DMSO, Ethanol) bio_decon->is_solid

Caption: Decision tree for the proper segregation of Angstrom6 waste streams.

Part 3: Experimental Protocol - Step-by-Step Disposal Procedures

This protocol provides a self-validating system for the compliant disposal of Angstrom6 waste. Each step includes a verification action to ensure safety and regulatory adherence.

Protocol: Angstrom6 Waste Accumulation and Disposal

Objective: To safely collect, store, and dispose of Angstrom6 chemical waste in accordance with EPA and OSHA regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.

  • Designated Satellite Accumulation Area (SAA).[9]

  • Compatible, labeled hazardous waste containers with screw-top caps.

  • Hazardous Waste Labels.

  • Waste Profile Sheet (see Part 1).

Methodology:

  • Establish a Satellite Accumulation Area (SAA):

    • Action: Designate a specific location in the lab where waste will be collected. This area must be at or near the point of generation and under the control of the operator.[9]

    • Causality: The SAA minimizes the transport of hazardous materials within the lab and ensures waste is properly contained and monitored.

    • Verification: The area is clearly marked "Hazardous Waste Satellite Accumulation Area."

  • Prepare the Waste Container:

    • Action: Select a container made of a material compatible with the waste (e.g., polyethylene for most solvents). Affix a "Hazardous Waste" label.

    • Causality: Using incompatible containers can lead to degradation, leaks, and spills.[9]

    • Verification: The container is clean, in good condition, and the label is complete with the chemical name ("Angstrom6 in DMSO," etc.) and hazard warnings (e.g., "Flammable").

  • Accumulate Waste:

    • Action: Add Angstrom6 waste to the designated container. Keep the container securely capped at all times, except when adding waste.[9]

    • Causality: An open waste container can release hazardous vapors into the laboratory, violating OSHA standards for workplace exposure and creating a fire hazard.

    • Verification: The cap is tightly sealed after each addition.

  • Manage Container Volume:

    • Action: Do not overfill the container. Leave at least 10% of headspace (about 1-2 inches) to allow for vapor expansion.

    • Causality: Temperature fluctuations can cause liquids and vapors to expand, potentially rupturing a full, sealed container.

    • Verification: The liquid level is visibly below the neck of the container.

  • Requesting Disposal:

    • Action: Once the container is full, or within 12 months of the first addition for academic labs, submit a request for pickup to your institution's Environmental Health & Safety (EHS) department.[10]

    • Causality: Regulatory deadlines for waste removal are strict. Adherence prevents violations and ensures timely removal of hazards.

    • Verification: The waste pickup request is submitted and documented according to institutional procedures.

Mandatory Visualization: Disposal Workflow

This workflow illustrates the lifecycle of Angstrom6 waste, from the point of generation to its final compliant disposal.

A Experiment Complete Waste Generated B Characterize & Segregate (Use Decision Tree) A->B C Accumulate in Labeled SAA Container B->C D Container Full (or 1-year limit) C->D E Request EHS Pickup (Submit Waste Profile) D->E F EHS Transports to Central Storage E->F G Final Disposal by Certified Vendor F->G

Caption: End-to-end workflow for Angstrom6 hazardous waste management.

Trustworthiness: A Self-Validating System

This guide is designed to be a self-validating system. By following the characterization table, the segregation logic, and the step-by-step protocol, you are inherently complying with the foundational requirements of hazardous waste management. The verification steps within the protocol serve as critical control points, allowing you to confirm compliance in real-time. Every action is grounded in established safety principles and regulatory standards, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Lab safety: Hazardous waste management. ASU Environmental Health and Safety via YouTube. [Link]

  • RCRA Hazardous Waste Generator Training - Identification. J. J. Keller & Associates, Inc. via YouTube. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]

  • RCRA Inspections: Top Violations Explained. Veolia North America via YouTube. [Link]

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Comprehensive Guide to Personal Protective Equipment and Safe Handling of Angstrom6

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Angstrom6, a research-grade peptide. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a self-validating system of protocols, grounded in authoritative sources, to build your trust and become a preferred source for laboratory safety information.

Hazard Assessment of Angstrom6

Angstrom6, also known as A6 Peptide, is an 8-amino-acid peptide utilized in cancer research to interfere with the uPA/uPAR cascade, which can inhibit the migration, invasion, and metastasis of tumor cells. It is typically supplied as a lyophilized (freeze-dried) powder for research purposes only.

Potential Routes of Exposure:

  • Inhalation: Aerosolized powder during weighing or reconstitution.

  • Dermal Contact: Direct skin contact with the powder or solutions.

  • Ocular Contact: Accidental splashing of solutions into the eyes.

  • Ingestion: Transfer from contaminated hands to the mouth.

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate workplace hazards, including those in a laboratory setting.[1][2][3] The following PPE is required when handling Angstrom6 in both powder and solution form.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or chemical splash goggles.[4]Protects against accidental splashes of Angstrom6 solutions or contact with the powder.
Hand Protection Disposable nitrile gloves.Provides a barrier against skin contact. Nitrile is a common choice for its chemical resistance to a variety of substances.[5]
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection A NIOSH-approved respirator may be necessary if work cannot be conducted in a fume hood.To prevent inhalation of the lyophilized powder, which can be easily aerosolized.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.[6][7]
Donning and Doffing PPE: A Critical Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal A Angstrom6 Powder/Solution D Liquid Chemical Waste A->D B Contaminated Labware E Solid Chemical Waste B->E F Sharps Waste B->F C Contaminated PPE C->E G Hazardous Waste Pickup by EH&S D->G E->G F->G

Caption: Angstrom6 Waste Disposal Workflow.

Conclusion

The safe handling of Angstrom6 is paramount to protecting yourself and your colleagues and ensuring the validity of your research. By adhering to the guidelines outlined in this document, you can minimize risks and maintain a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EH&S) department for specific guidance. [2][8]

References

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Available at: [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Available at: [Link]

  • Maxed Out Compounds. How to Handle Research Compounds Safely. Available at: [Link]

  • CK Peptides. (2025, December 17). How to Safely Handle and Store Research Peptides for Optimal Results. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available at: [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Available at: [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • U.S. Consumer Product Safety Commission. School Chemistry Laboratory Safety Guide. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123). Available at: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Available at: [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard. Available at: [Link]

  • Office of Research Services. Chemical Safety Guide, 5th Ed. Available at: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.